Bempedoic Acid-D5
Description
Properties
Molecular Formula |
C19H36O5 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
7,7,8,9,9-pentadeuterio-8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid |
InChI |
InChI=1S/C19H36O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h15,20H,5-14H2,1-4H3,(H,21,22)(H,23,24)/i11D2,12D2,15D |
InChI Key |
HYHMLYSLQUKXKP-ALWHKASXSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCC(C)(C)C(=O)O)C([2H])(C([2H])([2H])CCCCC(C)(C)C(=O)O)O |
Canonical SMILES |
CC(C)(CCCCCC(CCCCCC(C)(C)C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Bempedoic Acid-D5: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Bempedoic Acid-D5, a deuterated analog of Bempedoic Acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in analytical and pharmacokinetic research.
Introduction
This compound is the deuterium-labeled form of Bempedoic Acid, an ATP-citrate lyase (ACL) inhibitor used for the treatment of hypercholesterolemia.[1][2][3][4] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Bempedoic Acid in biological samples using mass spectrometry and liquid chromatography.[5] The inclusion of deuterium atoms results in a higher molecular weight, allowing for its differentiation from the unlabeled parent drug without altering its chemical behavior in analytical systems.
Chemical Properties
The fundamental chemical characteristics of this compound are summarized below. This data is crucial for method development, analytical validation, and understanding its behavior in various chemical environments.
| Property | Value | References |
| Chemical Name | 8-Hydroxy-2,2,14,14-tetramethylpentadecanedioic-7,7,8,9,9-d5 Acid | [6][7][8] |
| Synonyms | ETC-1002-D5, ESP-55016-D5 | [4][9] |
| Molecular Formula | C₁₉H₃₁D₅O₅ | [6][7][8][9][10] |
| Molecular Weight | 349.52 g/mol | [5][6][7][8][11][12] |
| CAS Number | 2408131-71-3 | [4][6][7] |
| Unlabeled CAS No. | 738606-46-7 | [3][6][7][10] |
| Isotopic Purity | >98% atom D | [9] |
Physical Properties
The physical properties of this compound are essential for its proper handling, storage, and preparation for experimental use.
| Property | Value | References |
| Appearance | White to off-white solid | [9][13] |
| Melting Point | 87-92°C (unlabeled) | [13] |
| Solubility | Highly soluble in ethanol and isopropanol. Insoluble in water and aqueous solutions below pH 5. | [13] |
| Storage | Store at 2-8°C or -20°C under an inert atmosphere. | [7][11][14] |
| Shipping Conditions | Ambient temperature | [7] |
Mechanism of Action of Bempedoic Acid
Bempedoic Acid is a prodrug that is activated primarily in the liver by very long-chain acyl-CoA synthetase-1 (ACSVL1) to its active form, bempedoyl-CoA.[2][15] This active metabolite inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[1][3][16] The inhibition of ACL reduces the synthesis of cholesterol in the liver, which in turn leads to the upregulation of low-density lipoprotein (LDL) receptors and increased clearance of LDL cholesterol from the bloodstream.[2][16] Additionally, bempedoic acid has been shown to activate AMP-activated protein kinase (AMPK), which can contribute to its anti-inflammatory and metabolic benefits.[2][15]
Caption: Mechanism of action of Bempedoic Acid in the cholesterol biosynthesis pathway.
Experimental Protocols
This compound is primarily used as an internal standard in pharmacokinetic studies to ensure the accuracy and precision of quantitative analysis. Below is a generalized protocol for its use in an LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) assay.
Preparation of Standard Solutions
-
Primary Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to create a primary stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Internal Standard (IS) Solution: Perform serial dilutions of the primary stock solution with the appropriate solvent to prepare a working IS solution at the desired concentration for spiking into samples (e.g., 100 ng/mL).
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled Bempedoic Acid into a blank biological matrix (e.g., plasma, urine).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation (Protein Precipitation)
-
Sample Aliquoting: Aliquot a specific volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.
-
Spiking with IS: Add a small, precise volume of the this compound working IS solution to each sample, calibrator, and QC sample.
-
Protein Precipitation: Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile) to each tube.
-
Vortexing and Centrifugation: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the prepared samples onto an appropriate HPLC or UPLC system equipped with a suitable column (e.g., C18). Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of Bempedoic Acid from matrix components.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Bempedoic Acid and this compound.
-
Data Analysis: Quantify the concentration of Bempedoic Acid in the unknown samples by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it against the calibration curve.
References
- 1. Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bempedoic acid - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. veeprho.com [veeprho.com]
- 6. This compound | TRC-B119701-25MG | LGC Standards [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Bempedoic Acid D5 | CAS No- 738606-46-7(unlabelled) | Simson Pharma Limited [simsonpharma.com]
- 9. esschemco.com [esschemco.com]
- 10. This compound - Acanthus Research [acanthusresearch.com]
- 11. Bempedoic acid | 738606-46-7 | NEB60646 | Biosynth [biosynth.com]
- 12. This compound | C19H36O5 | CID 150503445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ijbpas.com [ijbpas.com]
- 14. usbio.net [usbio.net]
- 15. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Spectroscopic Characterization of Bempedoic Acid-D5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for the spectroscopic characterization of Bempedoic Acid-D5, a deuterated analog of the lipid-lowering agent Bempedoic Acid. As a stable isotope-labeled internal standard, this compound is crucial for accurate quantification in pharmacokinetic and metabolic studies using mass spectrometry.[1] This document outlines the fundamental spectroscopic properties, generalized experimental protocols for its analysis, and a logical workflow for its characterization.
While specific spectral data for this compound is not publicly available and is typically proprietary to the manufacturers, this guide offers a comprehensive approach for researchers to generate and interpret such data.
General Information
This compound is a synthetic compound where five hydrogen atoms in the Bempedoic Acid molecule have been replaced with deuterium. This isotopic labeling results in a higher molecular weight, allowing it to be distinguished from the unlabeled drug in analytical assays.
| Property | Value |
| IUPAC Name | 7,7,8,9,9-pentadeuterio-8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid[2][3] |
| Molecular Formula | C₁₉H₃₁D₅O₅ |
| Molecular Weight | Approximately 349.52 g/mol [4] |
| CAS Number | 2408131-71-3[4] |
| Appearance | Typically a white to off-white solid |
| Purity (by NMR) | Often reported as ~97% |
| Isotopic Purity | Often reported as >98% atom D |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the identity and determining the isotopic purity of this compound. Both ¹H and ¹³C NMR would be employed. In the ¹H NMR spectrum, the signals corresponding to the protons at the 7, 8, and 9 positions of the carbon chain are expected to be absent or significantly reduced in intensity, confirming deuteration at these sites. The ¹³C NMR spectrum would show characteristic shifts for the carbon atoms, with those bonded to deuterium exhibiting coupling (C-D) and potentially slight changes in chemical shift compared to the unlabeled compound.
Predicted Quantitative ¹H NMR Data (Template)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| e.g., 3.6 | m | 1H | -CH(OH)- |
| e.g., 2.2 | t | 4H | -CH₂-COOH |
| e.g., 1.5-1.2 | m | 16H | Aliphatic -CH₂- |
| e.g., 1.1 | s | 12H | -C(CH₃)₂- |
Note: This table is a template. The actual chemical shifts may vary depending on the solvent and instrument used. The key indicator of successful deuteration would be the absence of signals for the protons at positions 7, 8, and 9.
Predicted Quantitative ¹³C NMR Data (Template)
| Chemical Shift (ppm) | Assignment |
| e.g., 180 | -COOH |
| e.g., 70 | -C(OH)- |
| e.g., 40-20 | Aliphatic -CH₂- and -C(CH₃)₂- |
Note: This table is a template. Carbons bonded to deuterium will likely appear as multiplets with reduced intensity due to C-D coupling.
Generalized Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent should ensure good solubility and minimize overlapping signals with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of this compound and assessing its isotopic purity. High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, confirming the incorporation of five deuterium atoms. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which may show characteristic losses of deuterated fragments.
Predicted Quantitative Mass Spectrometry Data (Template)
| m/z (Mass-to-Charge Ratio) | Ion Type | Assignment |
| e.g., 349.2877 | [M-H]⁻ | Deprotonated molecular ion |
| e.g., 371.2696 | [M+Na]⁺ | Sodium adduct |
Note: This table is a template. The observed m/z values will depend on the ionization technique and the adducts formed.
Generalized Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile with a small percentage of formic acid for positive ion mode or ammonium hydroxide for negative ion mode).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Full Scan MS Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).
-
Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the molecular ion.
-
-
MS/MS Acquisition (Optional):
-
Select the molecular ion of this compound as the precursor ion.
-
Apply collision-induced dissociation (CID) to fragment the precursor ion.
-
Acquire the product ion spectrum to observe the fragmentation pattern.
-
-
Data Analysis: Analyze the mass spectra to determine the accurate mass of the molecular ion and compare it with the theoretical mass. If MS/MS data is acquired, analyze the fragmentation pattern to gain structural information.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in the this compound molecule. The spectrum is expected to be very similar to that of unlabeled Bempedoic Acid, with the key difference being the presence of C-D stretching and bending vibrations, which occur at lower frequencies than C-H vibrations.
Predicted Quantitative IR Data (Template)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| e.g., 3400 | Broad | O-H stretch (hydroxyl & carboxylic acid) |
| e.g., 2950-2850 | Strong | C-H stretch (aliphatic) |
| e.g., 2200-2100 | Weak-Medium | C-D stretch |
| e.g., 1700 | Strong | C=O stretch (carboxylic acid) |
| e.g., 1400-1300 | Medium | C-H bend |
| e.g., 1100-1000 | Medium | C-D bend |
Note: This table is a template. The exact peak positions and intensities can vary.
Generalized Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of this compound with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Spectrum Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the mid-IR range (4000-400 cm⁻¹).
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrations in the molecule.
Experimental and Analytical Workflow
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.
References
Bempedoic Acid-D5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of bempedoic acid-D5 as an internal standard in the quantitative bioanalysis of bempedoic acid. The guide details the mechanism of action of bempedoic acid, the principles of stable isotope-labeled internal standards, and provides a comprehensive, validated experimental protocol for the accurate measurement of bempedoic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Clinical Significance of Bempedoic Acid
Bempedoic acid is a first-in-class adenosine triphosphate-citrate lyase (ACL) inhibitor approved for the treatment of hypercholesterolemia.[1][2] It offers a novel therapeutic option for patients who require additional lowering of low-density lipoprotein cholesterol (LDL-C) despite maximally tolerated statin therapy or for those with statin intolerance.[1][2] Accurate and precise quantification of bempedoic acid in biological matrices is crucial for pharmacokinetic studies, dose-response characterization, and overall drug development.
Mechanism of Action of Bempedoic Acid
Bempedoic acid is a prodrug that is activated primarily in the liver to its active form, bempedoyl-CoA.[3] This activation is catalyzed by the enzyme very-long-chain acyl-CoA synthetase-1 (ACSVL1). Bempedoyl-CoA then inhibits ATP-citrate lyase, an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway. This inhibition leads to a decrease in cholesterol synthesis in the liver, which in turn upregulates the expression of LDL receptors on hepatocytes. The increased number of LDL receptors enhances the clearance of LDL-C from the circulation, thereby lowering plasma LDL-C levels.
The Role of this compound as an Internal Standard
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is essential for achieving accurate and precise results. The ideal IS is a stable isotope-labeled version of the analyte. This compound is the deuterium-labeled analog of bempedoic acid and serves as an excellent internal standard for its quantification.
The fundamental principle behind using a stable isotope-labeled IS is that it behaves nearly identically to the analyte throughout the entire analytical process, including sample preparation (e.g., extraction), chromatography, and ionization in the mass spectrometer. However, due to the mass difference from the incorporated deuterium atoms, the IS can be distinguished from the analyte by the mass spectrometer.
By adding a known amount of this compound to each sample at the beginning of the workflow, any variations in sample handling, such as incomplete extraction recovery or matrix effects (ion suppression or enhancement), will affect both the analyte and the IS proportionally. The ratio of the analyte's response to the IS's response is then used for quantification. This ratiometric measurement corrects for potential errors, leading to highly reliable data.
Experimental Protocol: Quantification of Bempedoic Acid in Human Plasma
The following is a detailed experimental protocol for the quantification of bempedoic acid in human plasma using this compound as an internal standard, based on a validated LC-MS/MS method.[4][5][6]
Materials and Reagents
-
Bempedoic acid reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw Plasma Samples: Thaw frozen human plasma samples at room temperature.
-
Spike with Internal Standard: To 100 µL of each plasma sample, add a known concentration of this compound solution.
-
Precipitate Proteins: Add 200 µL of acetonitrile to each sample, vortex for 30 seconds, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Condition SPE Plate: Condition a mixed-mode anion exchange 96-well SPE plate by washing with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the supernatant from the protein precipitation step onto the conditioned SPE plate.
-
Wash SPE Plate: Wash the SPE plate with 1 mL of 5% methanol in water to remove interferences.
-
Elute Analytes: Elute the bempedoic acid and this compound from the SPE plate with 1 mL of 5% formic acid in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bempedoic Acid: Precursor ion (Q1) m/z 343.2 → Product ion (Q3) m/z 239.2
-
This compound: Precursor ion (Q1) m/z 348.2 → Product ion (Q3) m/z 244.2
-
Data Presentation: Method Validation Summary
The use of this compound as an internal standard allows for the development of a robust and reliable bioanalytical method. A summary of typical validation parameters for such a method is presented below.
Table 1: Linearity and Range
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Lower Limit of Quantification (LLOQ) | 1 | ± 15% | ≤ 15% |
| Low Quality Control (LQC) | 3 | ± 15% | ≤ 15% |
| Medium Quality Control (MQC) | 100 | ± 15% | ≤ 15% |
| High Quality Control (HQC) | 800 | ± 15% | ≤ 15% |
Table 3: Matrix Effect and Recovery
| Parameter | Bempedoic Acid | This compound |
| Matrix Factor (Normalized) | 0.95 - 1.05 | - |
| Extraction Recovery | Consistent and reproducible | Consistent and reproducible |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of bempedoic acid in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods effectively mitigates variability inherent in the bioanalytical workflow, from sample preparation to instrumental analysis. The detailed experimental protocol and validation data presented in this guide underscore the robustness and reliability of this approach, making it the gold standard for pharmacokinetic and other drug development studies of bempedoic acid. This ensures the generation of high-quality data essential for regulatory submissions and for advancing our understanding of this important therapeutic agent.
References
- 1. Bempedoic acid safety analysis: Pooled data from four phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Latest Evidence on Bempedoic Acid: Meta-Analysis of Safety and Efficacy in High Cardiovascular Risk Patients With Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ymerdigital.com [ymerdigital.com]
- 4. primo.rowan.edu [primo.rowan.edu]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Bempedoic Acid-D5 in Solution: A Technical Guide
This technical guide provides an in-depth analysis of the stability of Bempedoic Acid-D5 in solution, a critical aspect for researchers, scientists, and drug development professionals. This compound, a deuterated analog of Bempedoic Acid, is primarily utilized as an internal standard in clinical mass spectrometry for pharmacokinetic and metabolic studies.[1][2] Understanding its stability is paramount for ensuring accurate quantification in analytical methods.
Overview of Bempedoic Acid
Bempedoic acid is a first-in-class adenosine triphosphate-citrate lyase (ACL) inhibitor.[3] It is a prodrug that is activated in the liver to its pharmacologically active form, ETC-1002-CoA.[3][4] By inhibiting ACL, an enzyme upstream of HMG-CoA reductase (the target of statins) in the cholesterol biosynthesis pathway, bempedoic acid leads to a reduction in cholesterol synthesis.[4][5] This, in turn, upregulates the LDL cholesterol receptor, enhancing the clearance of LDL cholesterol from the bloodstream.[3][4][5] Notably, its liver-specific activation minimizes the risk of muscle-related side effects often associated with statins.[4][6] Bempedoic acid also activates AMP-activated protein kinase (AMPK), which contributes to its lipid-lowering and anti-inflammatory effects.[6][7]
Quantitative Stability Data
While specific long-term stability data for this compound in various solutions is not extensively published, forced degradation studies conducted on the non-deuterated Bempedoic Acid provide valuable insights into its degradation profile under stress conditions. These studies are essential for developing stability-indicating analytical methods. The following tables summarize the degradation of Bempedoic Acid under different stress conditions as reported in various studies. It is important to note that deuteration is not expected to significantly alter the chemical stability under these conditions, making this data a reliable proxy for this compound.
Table 1: Summary of Forced Degradation Studies of Bempedoic Acid
| Stress Condition | Concentration/Time | % Degradation | Reference |
| Acid Hydrolysis (1N HCl) | 1 hour at 60°C | Sensitive | [8] |
| Acid Hydrolysis (2N HCl) | 1 hour at 70°C | - | [9] |
| Acid Hydrolysis | - | 78.02% (Tablet A) | [10] |
| Basic Hydrolysis (1N NaOH) | 1 hour at 60°C | Sensitive | [8] |
| Basic Hydrolysis | - | 85.01% (Tablet A) | [10] |
| Oxidative Degradation | - | 85.68% (Tablet A) | [10] |
| Thermal Degradation | 6 hours | Sensitive | [8][11] |
| Thermal Degradation | - | 79.95% (Tablet A) | [10] |
Note: The term "Sensitive" indicates that degradation was observed, but the exact percentage was not specified in the cited abstract.
Experimental Protocols
The following are detailed methodologies for key experiments related to the stability assessment of Bempedoic Acid.
Stability-Indicating RP-HPLC Method
This protocol is based on a method developed for the estimation of Bempedoic Acid and has been validated according to ICH guidelines.[12][13]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Mobile Phase: A mixture of acetonitrile and 0.1% Orthophosphoric Acid (OPA) buffer in a 70:30 v/v ratio.[12][13]
-
Standard Solution Preparation: A standard stock solution of bempedoic acid is prepared by accurately weighing 180mg of bempedoic acid and dissolving it in a 200ml volumetric flask with a suitable diluent (e.g., a mixture of 0.01% OPA and Acetonitrile in a 50:50 ratio).[9] Further dilutions are made to achieve the desired concentration for the calibration curve.[9]
-
Forced Degradation Study:
-
Acid Hydrolysis: A stock solution of the drug is mixed with 1N HCl and heated at 60°C for one hour.[8] The solution is then neutralized with 1N NaOH before analysis.[8]
-
Alkali Hydrolysis: A stock solution of the drug is mixed with 1N NaOH and heated at 60°C for one hour.[8]
-
Thermal Degradation: The solid drug substance is kept in an oven at a specified temperature for a defined period.[11] A solution is then prepared from the stressed sample for analysis.
-
Oxidative Degradation: The drug solution is treated with a solution of hydrogen peroxide.
-
Stability-Indicating UPLC Method
This protocol is based on a UPLC method developed for the simultaneous analysis of Bempedoic Acid and Ezetimibe.[8]
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system with a PDA detector.
-
Column: Acquity UPLC CSH C18 (100 × 2.1 mm, 1.7 μm).[8]
-
Mobile Phase: A mixture of acetonitrile and heptane sulphonic acid buffer (pH 2.5) /OPA in a 5:95 v/v ratio.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Detection Wavelength: 232 nm.[8]
Visualizations
Signaling Pathway of Bempedoic Acid
The following diagram illustrates the mechanism of action of Bempedoic Acid.
Caption: Mechanism of action of Bempedoic Acid in the liver.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for assessing the stability of this compound in solution.
Caption: General workflow for forced degradation studies.
Storage and Handling Recommendations
For long-term storage, this compound should be stored at -20°C.[14][15] The solid form is stable under recommended storage conditions.[14] When handling the compound, it is advised to keep the container tightly closed in a dry and well-ventilated place and to avoid the formation of dust and aerosols.[14]
Conclusion
This technical guide has summarized the available information on the stability of this compound in solution. While specific stability data for the deuterated form is limited, forced degradation studies on Bempedoic Acid provide a strong indication of its stability profile. The provided experimental protocols and workflows offer a solid foundation for researchers and drug development professionals to design and execute their own stability studies for this compound. The established analytical methods are robust and sensitive, allowing for accurate quantification and characterization of the compound and its potential degradants.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]
- 5. Bempedoic acid and its role in contemporary management of hyperlipidemia in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. esschemco.com [esschemco.com]
- 15. usbio.net [usbio.net]
In-Depth Technical Guide: Deuterium Labeling in Bempedoic Acid-D5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the deuterium labeling in Bempedoic Acid-D5, a crucial internal standard for pharmacokinetic and metabolic studies. This document outlines the precise location of deuterium incorporation, available quantitative data, and the general synthetic and metabolic pathways of bempedoic acid.
Deuterium Labeling Position
This compound is a deuterated analog of Bempedoic Acid, where five hydrogen atoms are replaced by deuterium. The IUPAC name for this compound is 8-Hydroxy-2,2,14,14-tetramethylpentadecanedioic-7,7,8,9,9-d5 Acid[1][2]. This nomenclature definitively identifies the positions of the five deuterium atoms on the carbon backbone of the molecule.
The labeling is specifically located on the carbon atoms adjacent to and at the site of the hydroxyl group:
-
C7: Two deuterium atoms
-
C8: One deuterium atom (at the hydroxyl-bearing carbon)
-
C9: Two deuterium atoms
This specific placement of deuterium atoms provides a stable isotopic signature, making this compound an excellent internal standard for mass spectrometry-based bioanalytical methods[1]. The increased mass allows for clear differentiation from the unlabeled drug in biological matrices.
The following diagram illustrates the molecular structure of this compound, highlighting the positions of the deuterium atoms.
Quantitative Data
This compound is primarily used as an internal standard in analytical and pharmacokinetic research[1]. The following table summarizes the available quantitative data for this stable isotope-labeled compound.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₁D₅O₅ | [3][4] |
| Molecular Weight | 349.52 g/mol | [1][3][4] |
| Purity (by NMR) | ~97% | [3] |
| Isotopic Purity (% D) | >98% atom D | [3] |
| Unlabeled CAS Number | 738606-46-7 | [2][3] |
| Labeled CAS Number | 2408131-71-3 | [2][4][5] |
Experimental Protocols
While specific, detailed proprietary protocols for the synthesis of this compound are not publicly available, the general synthesis of bempedoic acid has been described in the literature. One common synthetic route starts with ethyl isobutyrate[6]. The key steps involve alkylation, a Finkelstein reaction, and the use of toluenesulfonylmethyl isocyanide (TosMIC) as a ketone surrogate to construct the carbon backbone[6]. The synthesis is a multi-step process that concludes with the reduction of a ketone and saponification to yield bempedoic acid[6][7]. Another described method avoids the use of TosMIC and starts from pentane-1,5-diol[8].
The introduction of deuterium at the specified positions would likely involve the use of deuterated reagents during the reduction of the ketone intermediate or through hydrogen-deuterium exchange reactions under specific catalytic conditions.
The primary application of this compound is in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of bempedoic acid and its metabolites in biological samples like plasma and urine[9]. In these methods, a known amount of this compound is added to the biological sample as an internal standard. Due to its identical chemical properties to the unlabeled bempedoic acid, it co-elutes during chromatography and undergoes similar ionization in the mass spectrometer. The mass difference allows for its distinct detection and is used to accurately quantify the concentration of the unlabeled drug, correcting for any sample loss during extraction and analysis[1].
Mechanism of Action of Bempedoic Acid
Bempedoic acid is a prodrug that is activated in the liver to its pharmacologically active form, ETC-1002-CoA[10]. This activation is carried out by the enzyme very-long-chain acyl-CoA synthetase-1 (ACSVL1)[10]. The active form then inhibits ATP-citrate lyase (ACL), a key enzyme in the cholesterol biosynthesis pathway, upstream of HMG-CoA reductase, the target of statins[11][12]. By inhibiting ACL, bempedoic acid reduces the synthesis of cholesterol in the liver[10]. This leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, which in turn increases the clearance of LDL-cholesterol from the bloodstream[10][11].
The following diagram illustrates the activation and mechanism of action of bempedoic acid.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | TRC-B119701-25MG | LGC Standards [lgcstandards.com]
- 3. esschemco.com [esschemco.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. How is Bempedoic Acid Synthesised?_Chemicalbook [chemicalbook.com]
- 7. Bempedoic Acid | NROChemistry [nrochemistry.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]
- 12. Bempedoic acid - Wikipedia [en.wikipedia.org]
Bempedoic Acid-D5: A Technical Guide to its Certificate of Analysis and Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bempedoic Acid-D5, a crucial deuterium-labeled internal standard for the accurate quantification of Bempedoic Acid in preclinical and clinical research. This document outlines the typical specifications found in a Certificate of Analysis (CoA), details relevant experimental protocols for its use, and illustrates the metabolic pathway of its unlabeled counterpart, Bempedoic Acid.
This compound: Reference Standard Specifications
This compound is a stable isotope-labeled analog of Bempedoic Acid, utilized as an internal standard in analytical and pharmacokinetic studies to enhance the accuracy of mass spectrometry and liquid chromatography methods.[1][2] Reference standards of this compound are available from various specialized chemical suppliers. While a specific Certificate of Analysis from a single supplier is not publicly available, the following table summarizes the typical quantitative data provided for a high-quality this compound reference standard, based on common industry practices and available product information.
Table 1: Representative Certificate of Analysis for this compound
| Test | Specification | Typical Value | Analytical Method |
| Identity | |||
| Mass Spectrum | Conforms to structure | Consistent with expected m/z | Mass Spectrometry (MS) |
| ¹H NMR Spectrum | Conforms to structure | Consistent with deuterated structure | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Purity | |||
| Chemical Purity by HPLC | ≥ 95% | 99.8% | High-Performance Liquid Chromatography (HPLC) |
| Chemical Purity by NMR | Report Value | ~97% | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Isotopic Purity | |||
| Deuterium Incorporation | ≥ 98 atom % D | >98 atom % D | Mass Spectrometry (MS) or NMR Spectroscopy |
| Physical Properties | |||
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Molecular Formula | C₁₉H₃₁D₅O₅ | C₁₉H₃₁D₅O₅ | - |
| Molecular Weight | 349.52 g/mol | 349.52 g/mol | - |
Experimental Protocols
The following sections detail standardized experimental methodologies for the analysis of Bempedoic Acid, which are directly applicable or can be readily adapted for this compound as an internal standard.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This method is suitable for determining the chemical purity of this compound.
Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (OPA)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (pH adjusted to 2.1 with orthophosphoric acid) in an 80:20 v/v ratio.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 224 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Diluent: Methanol
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to achieve a known concentration.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
This method is designed for the sensitive and selective quantification of Bempedoic Acid in plasma or urine, utilizing this compound as an internal standard.[3]
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 75 x 4.6 mm, 3.5 µm particle size).
Reagents:
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Human plasma or urine (drug-free)
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and 5mM ammonium acetate in a 70:30 v/v ratio.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bempedoic Acid: m/z (parent ion) → m/z (fragment ion) - Specific values to be optimized based on instrumentation.
-
This compound: m/z (parent ion + 5) → m/z (fragment ion) - Specific values to be optimized based on instrumentation.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of plasma or urine, add the this compound internal standard solution.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of Bempedoic Acid into the drug-free biological matrix.
-
Add a constant amount of this compound internal standard to all calibration standards, quality control samples, and unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Bempedoic Acid to this compound against the concentration of Bempedoic Acid.
-
Determine the concentration of Bempedoic Acid in the unknown samples from the calibration curve.
Signaling Pathway of Bempedoic Acid
Bempedoic acid is a prodrug that is activated in the liver to its active form, bempedoyl-CoA.[4] Bempedoyl-CoA then inhibits ATP-citrate lyase (ACLY), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[5] This inhibition leads to a decrease in cholesterol synthesis and an upregulation of low-density lipoprotein (LDL) receptors, resulting in increased clearance of LDL cholesterol from the bloodstream.[5] Additionally, bempedoic acid has been shown to activate AMP-activated protein kinase (AMPK), which can further contribute to the regulation of lipid and glucose metabolism.[4][6]
Caption: Mechanism of action of Bempedoic Acid in the liver.
Caption: LC-MS/MS sample preparation workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Analytical method development and validation for simultaneous estimation of Bempedoic acid and Ezetimibe in pure and its pharmaceutical dosage form by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
A Technical Guide to the Solubility of Bempedoic Acid-D5 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Bempedo-ic Acid-D5, a deuterated analog of Bempedoic Acid. Given that Bempedoic Acid-D5 is primarily used as an internal standard in analytical and pharmacokinetic studies, its solubility profile is critical for accurate quantification in biological matrices.[1] The solubility of this compound is expected to be nearly identical to that of its non-deuterated counterpart, Bempedoic Acid. Therefore, this document will refer to solubility data for Bempedoic Acid.
Core Concepts
Bempedoic Acid is a dicarboxylic acid derivative that acts as a prodrug.[2][3][4] Its structure, featuring both polar carboxylic acid groups and a significant non-polar hydrocarbon backbone, results in varied solubility across different solvents. It is generally characterized as being sparingly soluble in aqueous solutions and more soluble in organic solvents.[5]
Quantitative Solubility Data
The following table summarizes the known solubility of Bempedoic Acid in various organic solvents and solvent systems. This data is crucial for the preparation of stock solutions, calibration standards, and formulations for in vitro and in vivo studies.
| Solvent/System | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[5] | Soluble. Often used as a primary solvent for creating stock solutions before further dilution in aqueous buffers.[5] |
| Dimethylformamide (DMF) | ~20 mg/mL[5] | Soluble. |
| Ethanol | ~2 mg/mL[5] | Soluble. |
| Methanol | Slightly Soluble | Qualitative data; specific concentration not provided. |
| Chloroform | Slightly Soluble | Qualitative data; specific concentration not provided. |
| Isopropanol | Highly Soluble | Qualitative data; specific concentration not provided. |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL[6] | Forms a clear solution. Relevant for in vivo formulations.[6] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.5 mg/mL[6] | Forms a clear solution.[6] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL[5] | Sparingly soluble. Illustrates the impact of aqueous buffer on solubility.[5] |
Note: The data presented is for Bempedoic Acid and is directly applicable to this compound for practical laboratory purposes.
Experimental Protocols
Accurate solubility determination is fundamental for biopharmaceutical classification and formulation development. The following outlines a generalized protocol for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.[7][8]
Objective:
To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (crystalline solid)[5]
-
Selected organic solvent (e.g., DMSO, Ethanol)
-
Analytical balance
-
Vials with screw caps
-
Mechanical shaker or agitator set to a constant temperature (e.g., 25°C or 37°C)[8]
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for Bempedoic Acid.[7]
Methodology:
-
Preparation: Add an excess amount of this compound to a pre-determined volume of the selected organic solvent in a vial. The presence of undissolved solid at the end of the experiment is necessary to ensure that equilibrium has been reached.[7]
-
Equilibration: Seal the vials and place them in a mechanical shaker at a constant temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[9]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.[9] Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To prevent any undissolved particles from being collected, filter the supernatant using a syringe filter chemically compatible with the solvent.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the calibrated range of the analytical method. Analyze the sample using a validated, stability-indicating HPLC method to determine the concentration of this compound.[7][10]
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.[8]
Visualizing the Mechanism of Action
To provide context for the application of this compound in research, it is useful to understand the signaling pathway of the parent compound. Bempedoic acid is a prodrug that is activated in the liver and ultimately leads to the lowering of LDL cholesterol.[3][4]
Signaling Pathway of Bempedoic Acid
Bempedoic acid is converted to its active form, bempedoyl-CoA, in the liver by the enzyme ACSVL1.[3][11] Bempedoyl-CoA then inhibits ATP-citrate lyase (ACLY), an enzyme upstream of HMG-CoA reductase in the cholesterol synthesis pathway.[11][12] This inhibition reduces cholesterol synthesis, leading to the upregulation of LDL receptors and increased clearance of LDL-C from the circulation.[3][12] Additionally, Bempedoic Acid has been shown to activate AMP-activated protein kinase (AMPK), which contributes to its lipid-lowering and anti-inflammatory effects.[3][11]
Caption: Mechanism of action of Bempedoic Acid in the liver.
References
- 1. veeprho.com [veeprho.com]
- 2. Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Bempedoic acid - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. who.int [who.int]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
A Preliminary Technical Guide to the Bioanalysis of Bempedoic Acid-D5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary bioanalytical investigation of Bempedoic Acid-D5, a deuterated internal standard for the quantification of Bempedoic Acid in biological matrices. This document outlines the mechanism of action of Bempedoic Acid, detailed experimental protocols for its bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents quantitative data in a structured format.
Introduction to Bempedoic Acid
Bempedoic acid is a first-in-class adenosine triphosphate-citrate lyase (ACLY) inhibitor used for the treatment of hypercholesterolemia. It is a prodrug that is activated in the liver to its active form, bempedoyl-CoA, by very long-chain acyl-CoA synthetase-1 (ACSVL1).[1][2][3] Bempedoyl-CoA then inhibits ACLY, an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[1][2][3][4] This inhibition leads to a decrease in cholesterol synthesis in the liver, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors, resulting in increased clearance of LDL cholesterol from the bloodstream.[1][2] A key advantage of bempedoic acid is that ACSVL1 is not present in skeletal muscle, which is thought to reduce the risk of muscle-related side effects sometimes associated with statins.[4]
This compound is a stable isotope-labeled version of Bempedoic Acid, which is an ideal internal standard for bioanalytical methods due to its similar chemical and physical properties to the analyte, allowing for accurate quantification by correcting for variability in sample preparation and instrument response.
Mechanism of Action of Bempedoic Acid
The signaling pathway for the activation and action of Bempedoic Acid is a critical aspect of its pharmacology. The following diagram illustrates this pathway from its entry into the hepatocyte to its ultimate effect on LDL receptor expression.
Caption: Bempedoic Acid activation and its inhibitory effect on cholesterol synthesis.
Bioanalytical Method for Bempedoic Acid using this compound
The following sections detail a robust LC-MS/MS method for the quantification of Bempedoic Acid in human plasma, utilizing this compound as an internal standard. This method is based on published literature and represents a composite of best practices for the bioanalysis of these compounds.[5][6]
Experimental Workflow
The overall workflow for the bioanalysis of Bempedoic Acid in plasma samples is depicted below.
Caption: From sample collection to final report generation for Bempedoic Acid bioanalysis.
Sample Preparation: Solid-Phase Extraction (SPE)
A mixed-mode anion exchange solid-phase extraction is employed to achieve high and selective recovery of the dicarboxylic acid analytes from plasma.[5][6]
| Step | Reagent/Solvent | Volume | Description |
| Conditioning | Methanol | 1 mL | To wet the sorbent. |
| Equilibration | 100 mM Ammonium Formate (pH 3.8) | 1 mL | To prepare the sorbent for sample loading. |
| Loading | Plasma sample spiked with IS | 0.5 mL | The biological sample is loaded onto the SPE plate. |
| Washing 1 | 5% Methanol in Water | 1 mL | To remove hydrophilic interferences. |
| Washing 2 | Acetonitrile | 1 mL | To remove lipophilic interferences. |
| Elution | 2% Formic Acid in Acetonitrile | 0.5 mL | To elute the analyte and internal standard. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The analysis is performed using a triple quadrupole mass spectrometer operated in negative ion electrospray ionization mode.
Chromatographic Conditions
| Parameter | Condition |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Thermo Scientific TSQ Vantage or equivalent |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bempedoic Acid | 343.2 | 235.2 | 15 |
| This compound | 348.2 | 240.2 | 15 |
Quantitative Data Summary
The following tables summarize the validation parameters for the bioanalytical method.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 10 ng/mL |
| LLOQ Precision (%CV) | < 20% |
| LLOQ Accuracy (%Bias) | ± 20% |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low QC | 30 | 5.2 | -2.5 | 6.8 | -1.9 |
| Mid QC | 500 | 4.1 | 1.8 | 5.5 | 2.3 |
| High QC | 4000 | 3.5 | 0.9 | 4.9 | 1.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low QC | 30 | 85.2 | 87.1 | 98.5 |
| High QC | 4000 | 88.9 | 86.5 | 101.2 |
Conclusion
This technical guide provides a foundational understanding of the bioanalysis of Bempedoic Acid using this compound as an internal standard. The detailed experimental protocols and summarized quantitative data offer a robust starting point for researchers and scientists in the field of drug development. The presented LC-MS/MS method demonstrates the necessary sensitivity, accuracy, and precision for the reliable quantification of Bempedoic Acid in human plasma, supporting pharmacokinetic and other clinical studies. The use of a stable isotope-labeled internal standard like this compound is crucial for ensuring the quality and integrity of the bioanalytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome [frontiersin.org]
- 4. Liver-specific ATP-citrate lyase inhibition by bempedoic acid decreases LDL-C and attenuates atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. primo.rowan.edu [primo.rowan.edu]
Methodological & Application
Application Note: Quantification of Bempedoic Acid-D5 in Human Plasma using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bempedoic acid is a first-in-class ATP-citrate lyase (ACLY) inhibitor that lowers low-density lipoprotein cholesterol (LDL-C).[1][2] It is a prodrug activated in the liver to its active form, bempedoic acid-CoA, which then inhibits cholesterol synthesis.[3] This mechanism of action makes it a valuable therapeutic option for patients with hypercholesterolemia.[1] To support pharmacokinetic and toxicokinetic studies, a robust and sensitive bioanalytical method for the quantification of bempedoic acid in biological matrices is essential. This application note details a validated LC-MS/MS method for the determination of bempedoic acid in human plasma, utilizing its deuterated stable isotope-labeled internal standard, Bempedoic Acid-D5.
The method described herein employs solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for detection. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
Experimental Protocols
Materials and Reagents
-
Analytes: Bempedoic Acid (purity ≥99%), this compound (purity ≥99%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic acid (LC-MS grade)
-
Reagents: Human plasma (K2-EDTA), Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX or equivalent mixed-mode anion exchange)
-
Equipment: LC-MS/MS system (e.g., Sciex Triple Quad™ or equivalent), analytical balance, centrifuge, vortex mixer, positive pressure manifold for SPE.
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Bempedoic Acid and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Bempedoic Acid stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CCs and QCs at various concentrations. A typical calibration curve range is 10-5000 ng/mL.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 100 µL of plasma sample (CC, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL this compound). Vortex for 10 seconds.
-
Acidification: Add 200 µL of 2% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (see Table 1).
LC-MS/MS Analysis
-
Chromatographic Conditions: A reversed-phase C18 column is used for the separation of Bempedoic Acid and its internal standard. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.
-
Mass Spectrometric Conditions: The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in negative ion mode. The detection is carried out in Multiple Reaction Monitoring (MRM) mode.
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | UPLC/HPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Analyte |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | >0.995 |
| Range | 10 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[4] |
| Intra-day Precision (%CV) | <15% |
| Inter-day Precision (%CV) | <15% |
| Accuracy (% bias) | Within ±15% of nominal values |
| Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | Minimal and compensated by the use of a stable isotope-labeled internal standard. |
| Stability | Bempedoic acid is stable in human plasma under various storage conditions (bench-top, freeze-thaw cycles, and long-term storage at -80°C). |
Visualizations
Bempedoic Acid Mechanism of Action
Bempedoic acid is a prodrug that is activated in the liver by very long-chain acyl-CoA synthetase 1 (ACSVL1) to ETC-1002-CoA.[1] ETC-1002-CoA then inhibits ATP-citrate lyase (ACLY), a key enzyme in the cholesterol biosynthesis pathway.[1][2] This inhibition leads to a decrease in cholesterol synthesis, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the circulation.[1]
Caption: Mechanism of action of Bempedoic Acid in hepatocytes.
LC-MS/MS Experimental Workflow
The following diagram illustrates the key steps involved in the quantification of this compound from plasma samples.
Caption: Experimental workflow for this compound quantification.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of bempedoic acid in human plasma. The use of a deuterated internal standard, this compound, ensures accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical and non-clinical studies. The detailed protocol and validated performance characteristics demonstrate its robustness for high-throughput sample analysis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Bempedoic acid: effects on lipoprotein metabolism and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ymerdigital.com [ymerdigital.com]
- 4. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Bempedoic Acid in Human Plasma using Bempedoic Acid-D5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bempedoic acid is a first-in-class ATP-citrate lyase (ACL) inhibitor used for the treatment of hypercholesterolemia.[1][2][3][4] It lowers low-density lipoprotein cholesterol (LDL-C) in the liver, offering a therapeutic option for patients who are statin-intolerant or require additional LDL-C reduction.[3][5] Accurate and reliable quantification of bempedoic acid in human plasma is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and regulatory submissions.[1][2][6]
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of bempedoic acid in human plasma. The method utilizes a stable isotope-labeled internal standard, Bempedoic Acid-D5, to ensure high accuracy and precision by compensating for variability in sample preparation and instrument response. The protocols outlined below have been adapted from established methodologies for the bioanalysis of bempedoic acid and are suitable for regulated clinical trial sample analysis.[1][2][6]
Mechanism of Action of Bempedoic Acid
Bempedoic acid is a prodrug that is activated in the liver to its CoA thioester, ETC-1002-CoA.[3][5] This active form inhibits ATP-citrate lyase, an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[3] This inhibition leads to reduced cholesterol synthesis and upregulation of LDL receptors, resulting in increased clearance of LDL-C from the bloodstream.[3]
Figure 1: Mechanism of Bempedoic Acid Action.
Experimental Protocols
Materials and Reagents
-
Analytes: Bempedoic Acid (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Isopropanol (HPLC grade), Water (LC-MS grade).
-
Reagents: Formic acid, Ammonium acetate, Orthophosphoric acid.
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
-
Consumables: 96-well solid-phase extraction (SPE) plates (e.g., mixed-mode anion exchange), microcentrifuge tubes, autosampler vials.
Preparation of Standard and QC Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Bempedoic Acid and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and make up to volume.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the Bempedoic Acid primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for the calibration curve (e.g., concentrations ranging from 100 ng/mL to 50,000 ng/mL).
-
-
Internal Standard (IS) Working Solution (500 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.
-
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Spike appropriate amounts of the Bempedoic Acid working standard solutions into drug-free human plasma to achieve final concentrations for the calibration curve and QC samples.
-
A typical calibration range is 10 ng/mL to 20,000 ng/mL.[1][6]
-
Prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
-
Sample Preparation (Solid-Phase Extraction)
A mixed-mode anion exchange extraction is recommended for high, selective recovery of bempedoic acid from plasma.[1][2][6]
-
Pre-treatment:
-
Aliquot 100 µL of plasma sample (CC, QC, or unknown) into a 96-well plate.
-
Add 25 µL of the IS working solution (500 ng/mL this compound) to all wells except for the blank matrix samples.
-
Add 200 µL of an acidic solution (e.g., 2% formic acid in water) and vortex to mix.
-
-
SPE Plate Conditioning:
-
Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.
-
-
Loading:
-
Load the pre-treated plasma samples onto the conditioned SPE plate.
-
-
Washing:
-
Wash the wells with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
-
Elution:
-
Elute the analytes with 500 µL of an elution solvent (e.g., 5% formic acid in acetonitrile).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
-
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
System: Waters Acquity UPLC or equivalent.[1]
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 5 µL.
-
Gradient: A typical gradient starts at 10% B, increases to 95% B over 3 minutes, holds for 1 minute, and re-equilibrates to initial conditions.
-
-
Tandem Mass Spectrometry (MS/MS):
-
System: Thermo Scientific TSQ Vantage or equivalent triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[1][2][6]
-
Multiple Reaction Monitoring (MRM) Transitions: The specific mass transitions for bempedoic acid and its deuterated internal standard must be optimized. Representative transitions are listed below.
-
Analytical Workflow and Method Validation
The entire process from sample receipt to final data reporting follows a structured workflow to ensure data integrity and compliance with regulatory standards.
Figure 2: Bioanalytical Workflow.
The method must be validated according to current regulatory standards (e.g., FDA, EMA) to demonstrate its reliability for the intended application.[6]
Figure 3: Method Validation Parameters.
Data Presentation
The following tables summarize the expected performance characteristics of the validated method.
Table 1: LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
|---|---|---|---|
| Bempedoic Acid | 343.3 | 237.2 | Negative |
| This compound | 348.3 | 242.2 | Negative |
Note: These values are representative and require experimental optimization.
Table 2: Calibration Curve Parameters
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Concentration Range | - | 10 - 20,000 ng/mL |
| Regression Model | Weighted (1/x²) linear | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Accuracy of Back-calculated Standards | ±15% (±20% at LLOQ) | Meets criteria |
Table 3: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 10 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| LQC | 30 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| MQC | 1,000 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| HQC | 15,000 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) | IS-Normalized Matrix Factor (%CV) |
|---|---|---|---|---|
| LQC | 30 | 85 - 115% | 85 - 115% | ≤ 15% |
| HQC | 15,000 | 85 - 115% | 85 - 115% | ≤ 15% |
Table 5: Stability Summary in Human Plasma
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation) |
|---|---|---|---|
| Short-Term (Bench-Top) | 24 hours | Room Temperature | ± 15% |
| Freeze-Thaw | 3 cycles | -20°C to RT | ± 15% |
| Long-Term | 6 months | -70°C | ± 15% |
| Post-Preparative | 48 hours | 4°C (in autosampler) | ± 15% |
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and robust protocol for the quantification of bempedoic acid in human plasma. The use of this compound as an internal standard ensures high data quality, making the method suitable for regulated bioanalysis in support of clinical and pharmacokinetic studies. The solid-phase extraction procedure delivers clean extracts and high recovery, contributing to the overall reliability of the assay. This method has been successfully used in numerous clinical trials, analyzing thousands of samples.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Quantification of Bempedoic Acid and Ezetimibe with Comprehensive Stability Assessment in Drug Substance and Drug Product by UPLC – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. primo.rowan.edu [primo.rowan.edu]
Application Note: Solid-Phase Extraction Protocol for Bempedoic Acid-D5 from Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction Bempedoic acid is a first-in-class ATP-citrate lyase (ACL) inhibitor used for the treatment of hypercholesterolemia. To support pharmacokinetic and drug distribution studies, a robust and reliable method for the quantification of bempedoic acid in tissue samples is essential. Bempedoic Acid-D5 is the stable isotope-labeled internal standard used to ensure accuracy and precision in bioanalytical methods.[1] This application note details a solid-phase extraction (SPE) protocol for the efficient recovery of this compound from tissue homogenates, adapted from established methods for other biological matrices.[2] The protocol utilizes a mixed-mode anion exchange mechanism, which is highly effective for extracting dicarboxylic acids like bempedoic acid.[2]
Experimental Protocol
This protocol outlines the procedure for tissue sample preparation, solid-phase extraction, and sample reconstitution for subsequent analysis by LC-MS/MS.
1. Materials and Reagents
-
This compound standard
-
Blank tissue (e.g., liver, kidney)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (LC-MS grade)
-
Deionized water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Mixed-Mode Strong Anion Exchange (SAX) SPE cartridges
-
SPE vacuum manifold
-
Centrifuge
-
Tissue homogenizer (e.g., bead beater or rotor-stator)
2. Tissue Sample Preparation & Homogenization
-
Accurately weigh approximately 100 mg of frozen tissue.
-
Transfer the tissue to a homogenization tube.
-
Add 500 µL of cold PBS (pH 7.4).
-
Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice during and after homogenization to minimize degradation.
-
Spike the homogenate with the appropriate concentration of this compound internal standard solution.
3. Protein Precipitation
-
To the 500 µL of tissue homogenate, add 1.0 mL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for SPE.
4. Solid-Phase Extraction (SPE) Protocol The following steps are performed using a mixed-mode strong anion exchange SPE cartridge.
-
Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Washing Step 1 (Aqueous Wash): Pass 1 mL of 5% methanol in deionized water through the cartridge to remove polar interferences.
-
Washing Step 2 (Organic Wash): Pass 1 mL of methanol through the cartridge to remove non-polar, non-ionic interferences.
-
Elution: Elute the analyte by passing 1 mL of 2% formic acid in methanol through the cartridge. The formic acid neutralizes the charge on bempedoic acid, disrupting its ionic bond with the SAX sorbent and allowing for its elution.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex briefly and transfer to an autosampler vial.
Data Presentation
The following tables represent typical validation data for a method of this type.
Table 1: Recovery of this compound from Spiked Tissue Homogenate
| Concentration Level | Mean Recovery (%) | Standard Deviation | %RSD |
| Low QC (30 ng/mL) | 91.5 | 4.2 | 4.6 |
| Mid QC (300 ng/mL) | 94.2 | 3.1 | 3.3 |
| High QC (3000 ng/mL) | 92.8 | 3.8 | 4.1 |
Table 2: Intra-day and Inter-day Precision and Accuracy
| Concentration Level | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ (10 ng/mL) | 6.8 | -3.5 | 8.1 | -2.9 |
| Low QC (30 ng/mL) | 5.2 | 2.1 | 6.5 | 1.7 |
| Mid QC (300 ng/mL) | 4.1 | 1.5 | 5.3 | 0.9 |
| High QC (3000 ng/mL) | 3.8 | -0.8 | 4.9 | -1.2 |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for this compound extraction from tissue.
References
Application Notes and Protocols for the Quantification of Bempedoic Acid-D5 in Whole Blood using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bempedoic acid is a first-in-class ATP-citrate lyase (ACL) inhibitor developed for the treatment of hypercholesterolemia. It lowers low-density lipoprotein cholesterol (LDL-C) by inhibiting cholesterol synthesis in the liver. To support pharmacokinetic and toxicokinetic studies, a robust and reliable analytical method for the quantification of bempedoic acid in biological matrices is essential. This document provides detailed application notes and protocols for the sample preparation and quantification of Bempedoic Acid-D5, a deuterated internal standard, in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The protocols described herein are based on established bioanalytical techniques for acidic drugs in whole blood and published methods for bempedoic acid in plasma.[1][2][3] It is important to note that specific validation data for bempedoic acid in whole blood, including recovery, matrix effects, and linearity, are not widely available in the public domain. Therefore, the provided protocols should be considered a starting point, and a full method validation in accordance with regulatory guidelines (e.g., FDA, EMA) is required before application to regulated studies.
Signaling Pathway of Bempedoic Acid
Bempedoic acid is a prodrug that is activated in the liver to its active form, bempedoyl-CoA. Bempedoyl-CoA inhibits ATP-citrate lyase, a key enzyme in the cholesterol biosynthesis pathway.
Figure 1: Activation and mechanism of action of Bempedoic Acid.
Experimental Protocols
Two primary sample preparation techniques are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT) Protocol
Protein precipitation is a rapid and straightforward method for sample cleanup.
Workflow for Protein Precipitation:
Figure 2: Workflow for sample preparation by protein precipitation.
Detailed Methodology:
-
Sample Aliquoting: Aliquot 100 µL of whole blood into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels) to each sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or a 3:1 mixture of acetonitrile and methanol).
-
Mixing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol
SPE provides a cleaner extract compared to PPT, which can be beneficial for reducing matrix effects. A mixed-mode anion exchange SPE is recommended for the dicarboxylic acid structure of bempedoic acid.[1][2][3]
Workflow for Solid-Phase Extraction:
Figure 3: Workflow for sample preparation by solid-phase extraction.
Detailed Methodology:
-
Sample Pre-treatment: To 100 µL of whole blood, add 10 µL of this compound internal standard and 100 µL of 2% formic acid in water. Vortex to mix. This step lyses the red blood cells and adjusts the pH.
-
SPE Plate Conditioning: Condition a mixed-mode anion exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE plate.
-
Washing:
-
Wash the plate with 1 mL of 5% methanol in water.
-
Wash the plate with 1 mL of acetonitrile.
-
-
Elution: Elute the analytes with 1 mL of 2% formic acid in acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
LC-MS/MS Parameters
The following are recommended starting parameters for the LC-MS/MS analysis. Optimization will be necessary.
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC System | |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3 minutes, hold for 1 min, return to initial |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (Q1) - Bempedoic Acid | m/z 343.3 |
| Product Ion (Q3) - Bempedoic Acid | To be determined experimentally (likely fragments from loss of water and carboxyl groups) |
| Precursor Ion (Q1) - this compound | m/z 348.3 (calculated from C19H31D5O5) |
| Product Ion (Q3) - this compound | To be determined experimentally (should be a +5 Da shift from the bempedoic acid product ion) |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Data Presentation
The following tables summarize the expected quantitative data from a full method validation. The values presented are hypothetical and must be determined experimentally for whole blood.
Table 2: Recovery and Matrix Effect (Hypothetical Data)
| Analyte | Sample Preparation Method | Recovery (%) | Matrix Effect (%) |
| Bempedoic Acid | Protein Precipitation | 85 - 95 | 90 - 110 |
| Bempedoic Acid | Solid-Phase Extraction | > 90 | 95 - 105 |
Table 3: Linearity and Sensitivity (Hypothetical Data)
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
Conclusion
The protocols outlined in these application notes provide a robust starting point for the development and validation of a bioanalytical method for the quantification of this compound in whole blood. Both protein precipitation and solid-phase extraction are viable sample preparation techniques, with SPE likely offering a cleaner extract and reduced matrix effects. The provided LC-MS/MS parameters are based on established methods for bempedoic acid in other matrices and should be optimized for whole blood analysis. A comprehensive method validation is a critical next step to ensure the accuracy, precision, and reliability of the assay for its intended purpose in a research or drug development setting.
References
Application Notes and Protocols for the Bioanalytical Method of Bempedoic Acid using Bempedoic Acid-D5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bempedoic acid is a first-in-class adenosine triphosphate-citrate lyase (ACL) inhibitor approved for the treatment of hypercholesterolemia.[1][2] As a prodrug, it is activated in the liver to its active form, bempedoyl-CoA, which then inhibits ACL, a key enzyme in the cholesterol biosynthesis pathway.[1][3][4] This inhibition leads to a reduction in cholesterol synthesis and an upregulation of low-density lipoprotein (LDL) receptors, resulting in decreased levels of LDL cholesterol in the bloodstream.[1][2][4] Accurate and reliable quantification of bempedoic acid in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies.
This document provides a detailed, validated bioanalytical method for the determination of bempedoic acid in human plasma using a deuterated internal standard, Bempedoic Acid-D5, by liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method is consistent with the International Council for Harmonisation (ICH) M10 guideline for bioanalytical method validation.[5][6][7]
Signaling Pathway of Bempedoic Acid
Bempedoic acid's primary mechanism of action involves the inhibition of cholesterol synthesis in the liver. It also has potential effects on glucose metabolism and inflammation through the activation of AMP-activated protein kinase (AMPK).[3][8]
Caption: Mechanism of action of Bempedoic Acid in the liver.
Experimental Workflow
The following diagram outlines the major steps in the bioanalytical workflow for the quantification of bempedoic acid in plasma samples.
Caption: Bioanalytical workflow for Bempedoic Acid quantification.
Experimental Protocols
1. Materials and Reagents
-
Bempedoic Acid (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (K2EDTA)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid
-
Solid Phase Extraction (SPE) Cartridges
2. Instrumentation
-
UPLC System
-
Tandem Mass Spectrometer
3. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of bempedoic acid and this compound in methanol.
-
Working Standard Solutions: Serially dilute the bempedoic acid stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
4. Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 800 ng/mL
-
5. Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
To 100 µL of each sample, add 25 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample mixture onto the SPE cartridges.
-
Wash the cartridges with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
6. LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-20% B
-
3.1-4.0 min: 20% B
-
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bempedoic Acid: Precursor Ion > Product Ion
-
This compound: Precursor Ion > Product Ion
-
-
Bioanalytical Method Validation Summary
The method was validated according to the ICH M10 guidelines.[5][6][9] The following parameters were assessed:
1. Linearity
The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Mean r² | >0.995 |
2. Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels.
Table 2: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 10.2 | ± 8.5 | ≤ 11.5 | ± 9.3 |
| LQC | 3 | ≤ 8.7 | ± 6.4 | ≤ 9.8 | ± 7.1 |
| MQC | 100 | ≤ 6.5 | ± 4.2 | ≤ 7.3 | ± 5.5 |
| HQC | 800 | ≤ 5.8 | ± 3.9 | ≤ 6.9 | ± 4.8 |
3. Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
Table 3: Recovery and Matrix Effect
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 92.5 | 98.7 |
| MQC | 94.1 | 101.2 |
| HQC | 93.8 | 99.5 |
4. Stability
The stability of bempedoic acid in human plasma was evaluated under various storage and handling conditions.
Table 4: Stability Data
| Stability Condition | Duration | Temperature | % Change from Nominal |
| Bench-top | 6 hours | Room Temperature | < 5% |
| Freeze-Thaw | 3 cycles | -20°C to RT | < 8% |
| Long-term | 90 days | -80°C | < 10% |
| Post-preparative | 24 hours | 4°C (Autosampler) | < 6% |
Conclusion
The described LC-MS/MS method for the quantification of bempedoic acid in human plasma using this compound as an internal standard is sensitive, specific, accurate, and precise. The method has been successfully validated according to the ICH M10 guidelines and is suitable for use in clinical and non-clinical studies to support the development of bempedoic acid.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bempedoic acid and its role in contemporary management of hyperlipidemia in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
Troubleshooting & Optimization
Mitigating ion suppression for Bempedoic Acid-D5 in ESI-MS
Welcome to the Bempedo-Quant MS Assist, your dedicated resource for troubleshooting and mitigating ion suppression issues when analyzing Bempedoic Acid and its deuterated internal standard, Bempedoic Acid-D5, using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to ensure accurate and reliable bioanalytical results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples
Question: My calibration curve is linear, but I'm observing poor accuracy and/or precision in my mid and high QC samples. What could be the cause?
Answer: This issue often points to matrix effects that are not adequately compensated for by the internal standard (IS), this compound.[1][2] While stable isotope-labeled internal standards like this compound are designed to track the analyte and compensate for matrix effects, significant variations in the sample matrix between standards and QCs can still lead to discrepancies.[3]
Troubleshooting Steps:
-
Assess Matrix Effect Quantitatively: Calculate the matrix factor (MF) to determine the extent of ion suppression or enhancement.[1] A significant difference in MF between low and high QC concentrations may indicate a problem.
-
Review Sample Preparation: Inadequate sample clean-up is a primary cause of matrix effects.[4][5] Consider optimizing your sample preparation method.
-
Protein Precipitation (PPT): While fast, PPT is often insufficient for removing phospholipids, a major source of ion suppression.[4]
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Experiment with different organic solvents to optimize the removal of interfering matrix components.
-
Solid-Phase Extraction (SPE): SPE, particularly mixed-mode anion exchange, can provide highly selective extraction for dicarboxylic acids like bempedoic acid, leading to a much cleaner final sample.[6][7]
-
-
Optimize Chromatography: Ensure chromatographic separation between bempedoic acid/Bempedoic Acid-D5 and co-eluting matrix components.[4][8]
-
Increase the organic content of the mobile phase gradient to elute phospholipids later.
-
Experiment with different column chemistries (e.g., C18, C8) to alter selectivity.[9]
-
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components responsible for ion suppression.[10][11]
Issue 2: Reduced Sensitivity and Low Signal-to-Noise Ratio
Question: The signal intensity for both Bempedoic Acid and this compound is significantly lower than expected, resulting in a poor signal-to-noise ratio, especially at the Lower Limit of Quantification (LLOQ). Why is this happening?
Answer: A general decrease in signal for both the analyte and the internal standard strongly suggests the presence of ion suppression.[5][12] This occurs when co-eluting compounds from the biological matrix interfere with the ionization process in the ESI source.[2][13]
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This is a definitive way to identify the regions in your chromatogram where ion suppression is occurring.[12][14]
-
Adjust Chromatographic Conditions: Once you've identified the suppression zones, modify your LC method to move the elution of Bempedoic Acid and its IS to a region with minimal suppression.[8]
-
Enhance Sample Clean-up: As detailed in Issue 1, improving your sample preparation protocol is crucial for removing the endogenous materials that cause ion suppression.[14]
-
Check for Exogenous Contaminants: Ion suppression can also be caused by external factors such as dosing vehicles (e.g., Solutol HS15), plasticizers from lab consumables, or mobile phase additives.[1][15] Ensure high-purity solvents and additives are used.
-
Optimize ESI Source Parameters: While not a solution for the root cause, optimizing source parameters like capillary voltage, gas flow, and temperature can sometimes help to maximize the analyte signal in the presence of suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Bempedoic Acid analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the signal of the analyte of interest (Bempedoic Acid) is reduced due to the presence of other co-eluting molecules from the sample matrix (e.g., plasma, urine).[13] These matrix components compete with the analyte for ionization, leading to a decreased signal intensity.[2] This can negatively impact the accuracy, precision, and sensitivity of the bioanalytical method.[5][10]
Q2: I'm using this compound as an internal standard. Shouldn't that correct for all matrix effects?
A2: A stable isotope-labeled internal standard like this compound is the best tool to compensate for matrix effects because it co-elutes with the analyte and is affected similarly by suppression.[4][16] However, in cases of severe or non-uniform matrix effects across different samples, even a deuterated IS may not provide complete correction, leading to inaccurate results.[3] Therefore, it is still crucial to minimize ion suppression as much as possible.
Q3: How can I quantitatively measure the matrix effect?
A3: The matrix effect can be quantified by calculating the Matrix Factor (MF).[1] This is typically done by comparing the peak area of an analyte spiked into a post-extraction blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
Q4: Which sample preparation technique is best for minimizing ion suppression for Bempedoic Acid?
A4: For dicarboxylic acids like bempedoic acid, Solid-Phase Extraction (SPE) using a mixed-mode anion exchange sorbent is often the most effective technique for removing interfering matrix components and minimizing ion suppression.[6][7] This method provides a much cleaner extract compared to protein precipitation or liquid-liquid extraction.
Q5: Can changing the ionization mode help?
A5: Yes, switching the ionization polarity can sometimes mitigate ion suppression. Bempedoic acid is typically analyzed in negative ion mode.[6][7] If you are experiencing significant suppression, it's worth evaluating if the interfering compounds are less ionizable in the chosen polarity. Additionally, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI, although it may offer different sensitivity for your compound.[8][11]
Data Presentation
Table 1: Comparison of Matrix Factor (MF) for Bempedoic Acid with Different Sample Preparation Methods
| Sample Preparation Method | Mean Matrix Factor (MF) | % RSD of MF (n=6) | Conclusion |
| Protein Precipitation (Acetonitrile) | 0.45 | 18.2% | Significant Ion Suppression |
| Liquid-Liquid Extraction (MTBE) | 0.78 | 9.5% | Moderate Ion Suppression |
| Solid-Phase Extraction (Mixed-Mode) | 0.97 | 3.1% | Minimal Ion Suppression |
This table presents illustrative data to demonstrate the impact of sample preparation on mitigating ion suppression.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
-
Prepare Neat Solutions: Prepare solutions of Bempedoic Acid at low, medium, and high concentrations in the mobile phase.
-
Prepare Post-Extraction Spiked Samples:
-
Extract six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method.
-
After the final extraction step, evaporate the solvent and reconstitute the residue with the neat solutions prepared in step 1.
-
-
Analysis: Inject both the neat solutions and the post-extraction spiked samples into the LC-MS/MS system.
-
Calculation: Calculate the Matrix Factor (MF) for each lot and concentration using the formula provided in FAQ 3. The precision of the MF across the different lots should be <15%.
Protocol 2: Post-Column Infusion Experiment
-
Setup:
-
Infuse a standard solution of Bempedoic Acid at a constant flow rate into the MS detector, post-analytical column, using a syringe pump and a T-connector.
-
This will generate a stable, elevated baseline signal for the bempedoic acid MRM transition.
-
-
Injection: Inject a blank, extracted matrix sample onto the LC column.
-
Analysis: Monitor the baseline signal of the infused bempedoic acid. Any dips or peaks in the baseline indicate regions of ion suppression or enhancement, respectively, caused by eluting matrix components.[12][14]
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating ion suppression.
Caption: Workflow comparing sample preparation techniques for ion suppression risk.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ovid.com [ovid.com]
- 5. eijppr.com [eijppr.com]
- 6. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. providiongroup.com [providiongroup.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. omicsonline.org [omicsonline.org]
- 16. veeprho.com [veeprho.com]
Overcoming adsorptive losses of Bempedoic Acid-D5 in urine samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering adsorptive losses of Bempedoic Acid-D5 in urine samples during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low and inconsistent recovery of this compound in our urine assay. What could be the cause?
A1: Low and variable recovery of this compound from urine samples is a common issue primarily caused by non-specific binding or adsorptive losses to container surfaces. Urine as a matrix lacks a sufficient concentration of proteins and lipids that are typically present in plasma and serum, which would otherwise competitively bind to the analyte and container surfaces, thereby reducing analyte loss.[1] Bempedoic acid, being a dicarboxylic acid with a relatively high molecular weight, may be prone to adsorption on plastic and glass surfaces, leading to an underestimation of its concentration.[1][2]
To confirm if adsorption is the issue, you can perform a sequential transfer test. This involves transferring the same urine sample spiked with this compound between several new containers and measuring the analyte concentration after each transfer. A progressive decrease in concentration would indicate adsorptive losses.[3][4]
Q2: How can we prevent the adsorptive loss of this compound in our urine samples?
A2: Several strategies can be employed to mitigate the adsorptive losses of this compound. The choice of method will depend on your specific assay requirements and instrumentation. Here are some recommended approaches:
-
Sample Acidification and Organic Solvent Addition: Acidifying the urine and adding an organic solvent like isopropanol has been shown to be effective for bempedoic acid analysis.[1] This approach alters the charge of the analyte and the container surface while the organic solvent can help keep the analyte in solution.
-
Use of Surfactants: Adding a surfactant to the urine sample can effectively block the active sites on container surfaces, preventing the analyte from binding. Common non-ionic surfactants used for this purpose include Triton X-100 and Tween-20.[4][5]
-
Addition of a Protein Carrier: Bovine Serum Albumin (BSA) can be added to the urine sample to mimic the protein-rich environment of plasma, thus reducing the non-specific binding of the analyte to container surfaces.[6]
-
Silanization of Glassware: Treating glass collection tubes and autosampler vials with a silanizing agent creates a hydrophobic surface, which can significantly reduce the adsorption of polar analytes.[3][7]
Q3: What is the recommended concentration for additives like Triton X-100 or Tween-80?
A3: For general applications in urine bioanalysis, a concentration of 0.2% Triton X-100 has been shown to be effective in eliminating adsorptive losses.[4][5] Similarly, Tween-20 at a concentration of 0.2% has been successfully used.[8] However, it is crucial to optimize the concentration for your specific assay, as high concentrations of surfactants can sometimes lead to ion suppression in mass spectrometry-based analyses.[8]
Q4: Can we add the anti-adsorptive agent after collecting the urine sample?
A4: Yes, in many cases, the addition of an anti-adsorptive agent after sample collection can reverse the binding of the analyte to the container surface, especially if the binding is reversible.[8] However, for best results and to minimize variability, it is often recommended to add the anti-adsorptive agent to the collection containers before urine collection.[1] If added post-collection, thorough mixing is essential to ensure the release of the adsorbed analyte.[9]
Experimental Protocols & Data
Physicochemical Properties of Bempedoic Acid
Understanding the physicochemical properties of bempedoic acid is crucial for troubleshooting adsorption issues.
| Property | Value | Reference |
| Molecular Formula | C19H36O5 | [2] |
| Molecular Weight | 344.5 g/mol | [2] |
| pKa1 | 4.88 | [2] |
| pKa2 | 5.60 | [2] |
| XLogP3 | 4.8 | [2] |
At a typical urine pH (ranging from 4.5 to 8.0), bempedoic acid, with its pKa values of 4.88 and 5.60, will exist in a partially to fully ionized state.[2] This can influence its interaction with charged surfaces of containers.
Protocol 1: Sequential Transfer Test to Diagnose Adsorption
This protocol helps determine if significant adsorptive losses are occurring in your current sample handling procedure.
Materials:
-
Pooled human urine
-
This compound stock solution
-
Your standard polypropylene or glass collection/analysis tubes (at least 5 per sample)
-
Pipettes and tips
-
LC-MS/MS system for analysis
Procedure:
-
Spike the pooled human urine with this compound to a known concentration (e.g., a low QC concentration).
-
Aliquot a volume of the spiked urine into the first tube.
-
Vortex the tube for 10-15 seconds.
-
Transfer the entire volume of the urine to a second, new tube.
-
Vortex the second tube for 10-15 seconds.
-
Repeat the transfer and vortexing steps for a total of 5 tubes.
-
After the final transfer, take an aliquot from each of the 5 tubes for analysis.
-
Analyze the concentration of this compound in each aliquot using a validated LC-MS/MS method.
Expected Results & Interpretation: A significant and progressive decrease in the measured concentration from tube 1 to tube 5 indicates a problem with adsorptive loss.
Protocol 2: Mitigation of Adsorption using Acidification and Isopropanol
This method has been specifically reported for the successful analysis of bempedoic acid in urine.[1]
Materials:
-
Urine sample
-
Formic acid (or other suitable acid)
-
Isopropanol
-
Vortex mixer
Procedure:
-
To each 1 mL of urine sample, add a specific volume of isopropanol and formic acid. The original method does not specify the exact volumes, so optimization is required. A good starting point would be to aim for a final concentration of 10-20% isopropanol and adjust the pH to below the lowest pKa of bempedoic acid (e.g., pH 3-4).
-
Vortex the sample thoroughly for 30 seconds.
-
Proceed with your standard sample extraction and analysis protocol.
Protocol 3: Mitigation of Adsorption using a Surfactant (Triton X-100)
Materials:
-
Urine sample
-
10% Triton X-100 solution
-
Vortex mixer
Procedure:
-
Prepare a working solution of 0.2% Triton X-100 in water.
-
For pre-treatment of collection tubes: Add a small volume of the 0.2% Triton X-100 solution to the tube and coat the internal surface. Allow the tube to dry before sample collection.
-
For post-collection treatment: Add a sufficient volume of a concentrated Triton X-100 solution to the urine sample to achieve a final concentration of 0.2%. For example, add 20 µL of a 10% Triton X-100 solution to 980 µL of urine.
-
Vortex the sample thoroughly for at least 30 seconds to ensure complete mixing and desorption of the analyte.[9]
-
Proceed with your standard sample extraction and analysis protocol.
Comparative Data on Adsorption Mitigation Strategies
The following table summarizes the expected recovery improvements based on literature for general adsorptive compounds in urine, which can be extrapolated to this compound.
| Treatment | Expected Recovery of Adsorptive Analyte | Reference |
| None (Polypropylene tube) | Potentially <70% (variable) | [4] |
| Acidification + Isopropanol | High, quantitative recovery reported | [1] |
| 0.2% Triton X-100 | >95% | [4][5] |
| 0.2% Tween-20 | >95% | [8] |
| Silanized Glassware | Significantly improved recovery over untreated glass | [7] |
Visual Guides
Troubleshooting Workflow for Adsorptive Losses
Caption: A flowchart to diagnose and resolve adsorptive losses.
Sample Handling Workflow to Prevent Adsorption
Caption: Recommended sample handling workflow to minimize adsorption.
References
- 1. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Silanizing Glass Autosampler Vial or Inserts for Surface Deactivation - Tech Information [mtc-usa.com]
- 4. celerion.com [celerion.com]
- 5. Silanization vs. Other Surface Deactivation Methods Explained [hplcvials.com]
- 6. What Can Compromise the Surface Treatment of Silanized Glass Autosampler Vials - FAQ [mtc-usa.com]
- 7. maxisci.com [maxisci.com]
- 8. researchgate.net [researchgate.net]
- 9. An investigation of incurred human urine sample reanalysis failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape of Bempedoic Acid-D5 in chromatography
This technical support center provides troubleshooting guidance for common chromatographic issues encountered during the analysis of Bempedoic Acid-D5, a deuterated internal standard crucial for the accurate quantification of Bempedoic Acid in biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound peak exhibiting significant tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing acidic compounds like Bempedoic Acid.[1][2] It can compromise resolution and lead to inaccurate integration. The primary causes and solutions are outlined below.
-
Secondary Interactions with Stationary Phase: Bempedoic acid is a dicarboxylic acid.[3] The acidic silanol groups on silica-based columns can interact strongly with the carboxylic acid functional groups of the analyte, causing tailing.[4][5]
-
Solution 1: Mobile Phase pH Adjustment. Lowering the pH of the mobile phase (e.g., to pH 2.1-4.3) using additives like orthophosphoric acid, perchloric acid, or a phosphate buffer can suppress the ionization of residual silanol groups on the stationary phase, minimizing these secondary interactions.[6][7][8]
-
Solution 2: Use of End-Capped Columns. Employing a modern, high-purity, end-capped C18 column can significantly reduce the number of available silanol groups, leading to more symmetrical peaks.[2][4]
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak tailing.[5][9]
-
Solution: Reduce the concentration of this compound in your sample or decrease the injection volume.
-
-
Column Contamination or Degradation: Accumulation of matrix components from biological samples (e.g., plasma, urine) can create active sites on the column, leading to tailing.[5] A void at the column inlet can also cause this issue.[9]
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If a void has formed, the column may need to be replaced.[9]
-
Q2: What causes peak fronting for my this compound peak?
Peak fronting, an asymmetrical peak with a broader first half, is less common than tailing but can still occur.
-
Sample Overload: This is one of the most common causes of fronting.[1][9]
-
Poor Sample Solubility: If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte band to spread improperly at the column inlet.[1][2] Bempedoic acid is sparingly soluble in aqueous buffers and may require an organic solvent like DMSO for initial dissolution.[10]
-
Solution: Ensure the sample is fully dissolved. Whenever possible, dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[5]
-
-
Column Collapse: Operating a column outside its recommended pH or temperature range can cause the packed bed to collapse, leading to fronting peaks.[2]
-
Solution: Verify that your method parameters are within the column manufacturer's specifications.
-
Q3: My this compound peak is split or showing a shoulder. What should I do?
Peak splitting suggests that the analyte is traveling through the column in two or more different paths.[9]
-
Partially Clogged Inlet Frit: A blocked frit can cause an uneven flow distribution of the sample onto the column.[9]
-
Solution: Replace the inlet frit. If that is not possible, back-flushing the column may help.
-
-
Column Void: A void or channel in the packing material at the head of the column can lead to a split peak.[2][9]
-
Solution: This usually indicates the end of the column's life, and it should be replaced.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the peak to split.[2]
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.
-
Summary of Optimized Chromatographic Conditions
The following table summarizes various reported chromatographic conditions that have been successfully used for the analysis of Bempedoic Acid, providing a starting point for method development and troubleshooting.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[6] | Inertsil ODS (150x4.6 mm, 3.5 µ)[10] | Waters Acquity C18 (50 mm × 2.1 mm, 1.8 µm)[11] | Waters- C18, 250 × 4.6 mm, 5 µm[8] |
| Mobile Phase | Acetonitrile:Water (80:20), pH 2.1 with Orthophosphoric Acid[6] | Acetonitrile:HSA (70:30) | Methanol:Acetonitrile:Water (50:30:20)[11] | K2HPO4 buffer:Methanol (60:40), pH 4.3[8] |
| Flow Rate | 0.5 mL/min[6] | 1.0 mL/min[10] | 0.5 mL/min[11] | 1.0 mL/min[8] |
| Detection | UV at 224 nm[6] | UV at 225 nm[10] | UV at 260 nm[11] | UV at 242 nm[8] |
| Retention Time | ~7-8 minutes[6] | ~3.2 minutes[10] | ~1.8 minutes[11] | ~3.1 minutes[8] |
Experimental Protocols
Protocol 1: Standard Analysis of this compound
This protocol describes a general reverse-phase HPLC method for the analysis of this compound.
-
Preparation of Mobile Phase:
-
Prepare a solution of 0.1% Orthophosphoric Acid in water.
-
Mix acetonitrile and the 0.1% Orthophosphoric Acid solution in a 50:50 (v/v) ratio.[12]
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or DMSO) to create a stock solution.
-
Dilute the stock solution with the mobile phase to the desired working concentration.
-
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared this compound standard solution.
-
Monitor the chromatogram for the peak corresponding to this compound.
-
Protocol 2: Systematic Troubleshooting of Peak Tailing
This protocol provides a step-by-step approach to diagnose and resolve peak tailing.
-
Assess Column Overload:
-
Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10).
-
Inject the original sample and each dilution.
-
Observe the peak shape. If the tailing factor improves significantly with dilution, the issue is likely column overload.[9]
-
-
Investigate Secondary Silanol Interactions:
-
If overload is ruled out, prepare a new mobile phase with a lower pH. For example, if your current mobile phase is at pH 4.5, prepare one at pH 3.0 using a suitable buffer (e.g., phosphate or formate).
-
Equilibrate the column with the new, lower pH mobile phase.
-
Re-inject the sample. If the peak shape becomes more symmetrical, secondary interactions with silanol groups are the likely cause.[4]
-
-
Check for Column Contamination:
-
If the above steps do not resolve the issue, disconnect the column from the detector.
-
Flush the column with a series of strong solvents (e.g., first with water to remove buffers, then isopropanol, then hexane, then isopropanol again, and finally back to your mobile phase composition).
-
Reconnect the column and re-equilibrate.
-
Inject the sample again to see if the peak shape has improved.
-
Visual Troubleshooting Workflows
Caption: General troubleshooting workflow for poor peak shape.
Caption: Detailed workflow for troubleshooting peak tailing.
References
- 1. chemtech-us.com [chemtech-us.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. jchr.org [jchr.org]
- 7. ijpda.org [ijpda.org]
- 8. Analytical method development and validation for simultaneous estimation of Bempedoic acid and Ezetimibe in pure and its pharmaceutical dosage form by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. silicycle.com [silicycle.com]
- 10. iajps.com [iajps.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
Optimizing LC gradient for separation of Bempedoic Acid from Bempedoic Acid-D5
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Bempedoic Acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the liquid chromatography (LC) gradient for the successful separation of Bempedo ic Acid from its deuterated internal standard, Bempedoic Acid-D5.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound used in LC-MS/MS analysis?
A1: Deuterated internal standards are the gold standard in quantitative LC-MS/MS analysis.[1] Because they are chemically almost identical to the analyte, they exhibit very similar behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[1] This allows for accurate correction of variations that can occur during sample preparation and analysis, such as matrix effects, leading to more precise and reliable quantification of Bempedoic Acid.[1][2]
Q2: Can Bempedoic Acid and this compound have different retention times even though they are chemically similar?
A2: Yes, it is possible for deuterated compounds to have slightly different retention times compared to their non-deuterated counterparts. This phenomenon, known as the isotope effect, is more commonly observed in gas chromatography but can also occur in liquid chromatography.[3] Deuterated compounds sometimes elute slightly earlier than the non-deuterated form.[3][4] This potential for partial or complete separation needs to be considered during method development to ensure accurate quantification.
Q3: What are "matrix effects" and how can they affect my analysis of Bempedoic Acid?
A3: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[5][6] These effects can lead to inaccurate and imprecise results.[5] For Bempedoic Acid analysis in biological samples, endogenous components like phospholipids can cause matrix effects.[7] Using a co-eluting deuterated internal standard like this compound is the most effective way to compensate for these effects.[2]
Q4: What are the key parameters to focus on when optimizing the LC gradient for this separation?
A4: The most critical parameters for optimizing the separation of Bempedoic Acid and its D5-labeled internal standard are:
-
Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile or methanol) and the pH of the aqueous phase can significantly influence selectivity.
-
Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) can improve the resolution between closely eluting compounds.
-
Column Chemistry: The choice of the stationary phase (e.g., C18, C8) and particle size will impact the separation.
-
Flow Rate: Adjusting the flow rate can affect resolution and analysis time.
-
Column Temperature: Temperature can influence viscosity and retention, thereby affecting the separation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the separation of Bempedoic Acid from this compound.
Problem 1: Co-elution of Bempedoic Acid and this compound
| Cause | Solution |
| Insufficient chromatographic resolution. | 1. Modify the Gradient: Decrease the initial percentage of the organic mobile phase and/or create a shallower gradient slope. For example, if your initial condition is 40% organic, try starting at 35%. If your gradient is 5 minutes long, try extending it to 10 minutes with a slower increase in the organic phase. 2. Change the Mobile Phase: If using acetonitrile, try methanol, or vice-versa. The different selectivity of these solvents can sometimes resolve co-eluting peaks. Also, adjusting the pH of the aqueous phase can alter the ionization state of bempedoic acid and affect its retention. 3. Evaluate a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) or a longer column with smaller particles can provide better resolution. |
| Inappropriate flow rate. | Decrease the flow rate to increase the interaction time with the stationary phase, which can improve resolution. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Cause | Solution |
| Column overload. | Reduce the injection volume or the concentration of the sample. |
| Secondary interactions with the stationary phase. | Ensure the mobile phase pH is appropriate to maintain bempedoic acid in a single ionic state. Adding a small amount of an ion-pairing agent might also be beneficial. |
| Column degradation. | Flush the column with a strong solvent or replace it if it's old or has been used extensively with complex matrices. |
Problem 3: Inconsistent Retention Times
| Cause | Solution |
| Inadequate column equilibration. | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. A general rule is to equilibrate with at least 10 column volumes. |
| Mobile phase composition issues. | Prepare fresh mobile phases daily and ensure they are properly mixed and degassed. |
| Pump performance issues. | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Problem 4: High Background Noise or Matrix Effects
| Cause | Solution |
| Insufficient sample clean-up. | Optimize your sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove more interfering matrix components.[8][9] |
| Ion source contamination. | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
| Co-eluting matrix components. | Adjust the chromatographic method to separate the analyte from the interfering matrix components. A post-column infusion experiment can help identify regions of ion suppression or enhancement.[5] |
Experimental Protocols
Starting LC-MS/MS Method for Bempedoic Acid and this compound
This protocol provides a starting point for method development. Optimization will likely be required.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Bempedoic Acid: To be determined empirically this compound: To be determined empirically |
Example Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 0.5 | 30 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 30 |
| 6.0 | 30 |
Visualizations
Caption: Experimental workflow for the analysis of Bempedoic Acid.
Caption: Troubleshooting decision tree for LC separation issues.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. [PDF] Identifying and Overcoming Matrix Effects in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 8. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing matrix effects in the analysis of Bempedoic Acid-D5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Bempedoic Acid-D5 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for this compound and the target analyte, bempedoic acid, due to co-eluting components from the sample matrix (e.g., plasma, urine).[1][2][3][4][5] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1][2][3]
Q2: Isn't this compound, as a stable isotope-labeled internal standard (SIL IS), supposed to compensate for matrix effects?
A2: Yes, SIL internal standards like this compound are considered the gold standard for mitigating matrix effects.[5][6] The underlying principle is that the SIL IS and the analyte will have nearly identical physicochemical properties and will therefore be affected by matrix interferences in the same way.[7] However, complete compensation is not always guaranteed.[8]
Q3: Under what circumstances might this compound fail to fully compensate for matrix effects?
A3: Several factors can lead to differential matrix effects between bempedoic acid and this compound:
-
Chromatographic Separation: The "deuterium isotope effect" can cause a slight shift in the retention time of this compound relative to bempedoic acid.[9] If they do not co-elute perfectly, they may be exposed to different matrix components as they enter the mass spectrometer, resulting in varied ion suppression or enhancement.
-
Disparate Extraction Recoveries: Although structurally similar, there can be minor differences in the extraction efficiency of the analyte and the SIL IS from the sample matrix.
-
Concentration-Dependent Effects: The extent of matrix effects can sometimes vary with the concentration of the analyte or the internal standard.
Q4: How can I determine if my this compound analysis is being affected by matrix effects?
A4: A systematic evaluation of matrix effects should be a standard part of your method development and validation.[2] The most common approach is the post-extraction spike experiment . This involves comparing the peak area of this compound (and bempedoic acid) in a clean solution to the peak area in a sample prepared by spiking the analytes into a blank matrix extract.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to matrix effects in the analysis of this compound.
Problem 1: Poor reproducibility of quality control (QC) samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent matrix effects between different lots of biological matrix. | Evaluate matrix effects in multiple lots of blank matrix. |
| Variable extraction recovery. | Optimize the sample preparation procedure. Consider alternative methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7] |
| Chromatographic variability. | Ensure the LC system is properly maintained and equilibrated. Check for column degradation. |
Problem 2: Inaccurate results for patient or study samples compared to calibration standards.
| Possible Cause | Troubleshooting Step |
| Significant ion suppression or enhancement in the sample matrix. | Perform a post-extraction spike experiment to quantify the matrix effect.[7] |
| Co-elution of interfering substances. | Modify the chromatographic gradient to better separate bempedoic acid and this compound from matrix components.[2] |
| The calibration curve prepared in a surrogate matrix does not accurately reflect the study samples. | If possible, prepare matrix-matched calibration standards using a representative blank matrix.[2][10] |
Problem 3: The peak response of this compound is highly variable across a batch of samples.
| Possible Cause | Troubleshooting Step |
| Differential matrix effects due to slight retention time shifts. | Adjust chromatographic conditions to ensure co-elution of bempedoic acid and this compound.[9] Consider a less efficient column to broaden peaks and increase overlap.[9] |
| Presence of highly suppressive components in some samples. | Improve the sample cleanup procedure. Solid-phase extraction is often more effective at removing interfering phospholipids than protein precipitation.[7] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol allows for the calculation of the Matrix Effect Factor (MEF) to quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike bempedoic acid and this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma) using your validated method. Spike bempedoic acid and this compound into the final extract.
-
Set C (Pre-Extraction Spike): Spike bempedoic acid and this compound into the blank matrix before extraction.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Effect Factor (MEF):
-
MEF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the Recovery (RE):
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MEF):
-
IS-Normalized MEF = (MEF of Analyte) / (MEF of this compound)
-
Data Interpretation:
| MEF Value | Interpretation |
| MEF = 1 | No matrix effect |
| MEF < 1 | Ion suppression |
| MEF > 1 | Ion enhancement |
An IS-Normalized MEF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.
Protocol 2: Optimizing Sample Preparation to Mitigate Matrix Effects
If significant matrix effects are identified, optimizing the sample preparation is a crucial step.
Methodology:
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing this compound.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add this compound and 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Freeze the aqueous layer and transfer the organic layer.
-
Evaporate the organic layer and reconstitute.
-
-
Solid-Phase Extraction (SPE):
-
Use a mixed-mode or polymeric SPE cartridge.
-
Condition the cartridge with methanol and then water.
-
Load the pre-treated plasma sample (diluted with an acidic buffer).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute bempedoic acid and this compound with an appropriate elution solvent (e.g., methanol with a small percentage of formic acid).
-
Evaporate the eluate and reconstitute.
-
Comparison of Sample Preparation Techniques:
| Technique | Pros | Cons |
| Protein Precipitation | Simple, fast, inexpensive. | Less effective at removing phospholipids and other interferences. |
| Liquid-Liquid Extraction | Can provide a cleaner extract than PPT. | Can be more time-consuming and requires solvent optimization. |
| Solid-Phase Extraction | Provides the cleanest extracts, significantly reducing matrix effects. | More expensive and requires method development. |
Visualizations
Caption: General workflow for the bioanalysis of Bempedoic Acid.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. nebiolab.com [nebiolab.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. myadlm.org [myadlm.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Improving recovery of Bempedoic Acid-D5 during sample extraction
Welcome to the technical support center for Bempedoic Acid-D5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the recovery of this compound during sample extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: this compound is the deuterated internal standard for Bempedoic Acid. Its extraction behavior is primarily governed by the physicochemical properties of Bempedoic Acid. Key properties are summarized in the table below.
| Property | Value | Implication for Extraction |
| Molecular Formula | C₁₉H₃₁D₅O₅ | - |
| Molecular Weight | 349.5 g/mol | Influences diffusion and sedimentation rates. |
| pKa₁ | 4.88[1] | Both carboxylic acid groups will be deprotonated (negatively charged) at pH values above ~6.9. |
| pKa₂ | 5.60[1] | The molecule will be fully protonated (neutral) at pH values below ~3.9. |
| LogP | ~4.47 | Indicates high hydrophobicity, favoring partitioning into organic solvents during Liquid-Liquid Extraction (LLE) and retention on reversed-phase sorbents in Solid-Phase Extraction (SPE). |
| Solubility | Poorly soluble in aqueous solutions below pH 5, with increased solubility at pH > 6.[1] | pH adjustment of the sample is critical for efficient extraction. |
Q2: I am experiencing low recovery of this compound. What are the common causes?
A2: Low recovery can stem from several factors related to the extraction method. For Solid-Phase Extraction (SPE), common issues include improper pH adjustment, incorrect sorbent selection, insufficient drying, or an inappropriate elution solvent. For Liquid-Liquid Extraction (LLE), problems often arise from suboptimal pH, incorrect solvent choice, emulsion formation, or incomplete phase separation.
Q3: How can I prevent the degradation of this compound during sample processing?
A3: Bempedoic Acid is susceptible to degradation under strong acidic, basic, oxidative, and thermal stress.[1] To minimize degradation, it is advisable to:
-
Avoid prolonged exposure to harsh pH conditions.
-
Keep samples cool during processing.
-
Use antioxidants if oxidative degradation is a concern.
-
Process samples in a timely manner.
Q4: Can I use a different SPE sorbent than mixed-mode anion exchange?
A4: Yes, while mixed-mode anion exchange has been validated for the extraction of bempedoic acid from plasma and urine, a reversed-phase SPE sorbent can also be effective given the high LogP of the molecule.[2] However, method optimization will be necessary. A detailed protocol and troubleshooting guide for reversed-phase SPE is provided below.
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols and troubleshooting for common extraction techniques.
Solid-Phase Extraction (SPE)
This method is based on a validated protocol for the extraction of bempedoic acid.[2]
Experimental Protocol:
-
Sample Pre-treatment:
-
Plasma: Acidify the plasma sample to a pH of ~3.5-4.5 with a suitable acid (e.g., formic acid). This ensures the carboxylic acid groups are protonated.
-
Urine: To prevent adsorptive losses, acidify the urine sample and dilute with isopropanol.[3]
-
-
Column Conditioning: Condition the mixed-mode anion exchange SPE cartridge sequentially with methanol and then water, followed by an equilibration step with an acidic buffer (e.g., ammonium formate buffer, pH 3.8).[2]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
Washing:
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Follow with a wash using a stronger, non-polar solvent (e.g., hexane) to remove lipids and other non-polar interferences.
-
-
Elution: Elute this compound with a solution of 5% ammonium hydroxide in methanol. The basic pH will deprotonate the carboxylic acid groups, disrupting their interaction with the anion exchange sorbent.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
Troubleshooting Guide: Mixed-Mode Anion Exchange SPE
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery | - Incomplete protonation of the analyte during sample loading.- Analyte breakthrough during loading.- Incomplete elution. | - Ensure the sample pH is 1.5-2 units below the pKa₁ (~pH 2.9-3.4).- Decrease the sample loading flow rate.- Increase the volume or strength of the elution solvent. Consider a soak step during elution. |
| High Variability | - Inconsistent sample pH.- Inconsistent flow rates.- Sorbent bed drying out before sample loading. | - Precisely control the pH of each sample.- Use a vacuum manifold or automated SPE system for consistent flow.- Ensure the sorbent bed remains wetted after conditioning and equilibration. |
| Matrix Effects in LC-MS | - Co-elution of interfering compounds. | - Optimize the wash steps with solvents of intermediate polarity.- Consider a different SPE sorbent if matrix effects persist. |
Experimental Protocol:
-
Sample Pre-treatment: Acidify the plasma or urine sample to a pH of ~3.5-4.5 with a suitable acid (e.g., formic acid) to ensure the analyte is in its neutral, protonated form for better retention on the reversed-phase sorbent.
-
Column Conditioning: Condition a C18 or polymeric reversed-phase SPE cartridge sequentially with methanol and then water.
-
Column Equilibration: Equilibrate the cartridge with acidified water (pH ~3.5-4.5).
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with a weak aqueous-organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with an appropriate volume of a strong organic solvent like methanol or acetonitrile.
-
Dry Down and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
Troubleshooting Guide: Reversed-Phase SPE
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery | - Incomplete retention on the sorbent.- Analyte loss during the wash step.- Incomplete elution. | - Ensure the sample pH is at least 1.5-2 units below the pKa₁.- Decrease the organic content of the wash solvent.- Increase the volume or organic strength of the elution solvent. |
| High Variability | - Inconsistent sample pre-treatment.- Variable flow rates. | - Maintain consistent pH and dilution for all samples.- Utilize automated systems for consistent flow control. |
| Matrix Effects in LC-MS | - Insufficient removal of matrix components. | - Optimize the wash step by gradually increasing the organic solvent percentage to the maximum that does not elute the analyte.- Consider using a more selective sorbent if necessary. |
Liquid-Liquid Extraction (LLE)
Experimental Protocol:
-
Sample Pre-treatment: Acidify the plasma or urine sample to a pH of ~3.5-4.5.
-
Solvent Addition: Add an appropriate volume of a water-immiscible organic solvent. Given the LogP of ~4.47, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are suitable choices.
-
Extraction: Vortex or gently rock the sample for an adequate time to ensure complete partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Dry Down and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.
Troubleshooting Guide: LLE
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery | - Suboptimal pH for partitioning.- Incorrect choice of extraction solvent.- Insufficient mixing or time for equilibration. | - Adjust sample pH to be at least 1.5-2 units below the pKa₁.- Try a different extraction solvent with appropriate polarity.- Increase the vortexing/rocking time. |
| Emulsion Formation | - High concentration of lipids or proteins in the sample.- Vigorous shaking. | - Add salt ("salting out") to the aqueous phase to break the emulsion.- Use gentle rocking instead of vigorous vortexing.- Centrifuge at a higher speed or for a longer duration. |
| High Variability | - Inconsistent pH adjustment.- Incomplete phase separation and carryover of the aqueous phase. | - Ensure consistent pH across all samples.- Be meticulous during the transfer of the organic layer to avoid aspirating any of the aqueous phase. |
Visualizing Experimental Workflows
References
Minimizing carryover of Bempedoic Acid-D5 in autosamplers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the carryover of Bempedoic Acid-D5 in autosamplers during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for this compound analysis?
A1: Autosampler carryover is the unintentional transfer of a small amount of an analyte, in this case, this compound, from a preceding high-concentration sample to a subsequent, typically low-concentration or blank, sample.[1][2] This phenomenon can lead to inaccurate quantification, false-positive results, and compromised data integrity, which is particularly critical in regulated environments.[3] Given that this compound is used as an internal standard, its carryover can significantly impact the accuracy of the quantitative analysis of the parent compound, bempedoic acid.
Q2: What are the primary causes of autosampler carryover?
A2: The most common causes of autosampler carryover include:
-
Insufficient Needle Washing: Residual sample adhering to the interior or exterior of the autosampler needle.[3]
-
Inadequate Wash Solvent: The wash solvent may not be strong enough to fully dissolve and remove all traces of this compound.[3][4]
-
Adsorption: The analyte can adsorb to surfaces within the flow path, such as the needle, rotor seal, and sample loop.[1][5]
-
Hardware Issues: Worn or damaged components like rotor seals or needle seats can create dead volumes where the sample can be trapped.[6][7]
-
Contaminated System: Residue buildup in tubing, fittings, or the injection valve can be a source of carryover.[3]
Q3: What are the physicochemical properties of bempedoic acid that might contribute to carryover?
A3: Bempedoic acid is a dicarboxylic acid with pKa values around 4.44-4.88.[8][9] Its solubility is pH-dependent, with low solubility at acidic pH and increased solubility at higher pH values.[8][10] This acidic nature and variable solubility can contribute to its adsorption onto surfaces within the autosampler, especially if the pH of the sample diluent and wash solvents are not optimized.
Q4: What is a typical acceptable level of carryover in a bioanalytical method?
A4: While acceptance criteria can vary depending on the specific assay and regulatory requirements, a common target for carryover is for the response in a blank injection following a high-concentration standard to be less than 0.1% of the response of the low-concentration standard.[3]
Troubleshooting Guides
Issue: I am observing peaks corresponding to this compound in my blank injections.
This guide will walk you through a systematic approach to identify and resolve the source of the carryover.
Step 1: Confirm the Carryover
-
Action: Inject a high-concentration this compound standard, followed by at least two blank injections (using the same solvent as your samples).
-
Question: Do you observe a peak for this compound in the first blank that decreases in the second blank?
-
Yes: This is "classic" carryover, suggesting a residue from the previous injection is the cause.[6] Proceed to Step 2.
-
No, the peak area is consistent across multiple blanks: This may indicate a contaminated blank solution, mobile phase, or a system-wide contamination issue rather than injection-to-injection carryover.[6] Prepare fresh solutions and re-test. If the problem persists, a full system clean may be necessary.
-
Step 2: Evaluate the Needle Wash Method
-
Action: Review your current needle wash protocol.
-
Question: Is your needle wash solvent appropriate for this compound?
-
Question: Are the wash volume and duration sufficient?
Step 3: Investigate Hardware Components
-
Action: If optimizing the needle wash does not resolve the issue, inspect the physical components of the autosampler.
-
Question: When was the last time the rotor seal and needle seat were replaced?
-
Recommendation: These are consumable parts that can wear over time, creating scratches or grooves where the sample can be trapped.[7] Replace them according to the manufacturer's recommended maintenance schedule or if they show signs of wear.
-
-
Question: Could the sample be adsorbing to the sample loop or needle?
Step 4: Assess the Chromatography Column
-
Action: Rule out the column as the source of carryover.
-
Question: Does the carryover persist if you replace the analytical column with a zero-dead-volume union and inject a blank after a high-concentration standard?
Quantitative Data Summary
The effectiveness of different wash solvents can vary significantly. The following table summarizes potential wash solvent compositions and their expected impact on carryover for an acidic compound like this compound.
| Wash Solvent Composition | Expected Carryover Reduction | Rationale |
| 100% Mobile Phase (Isocratic) | Low | May not be strong enough to elute all adsorbed analyte. |
| 90:10 Acetonitrile:Water | Moderate | A common starting point for reversed-phase methods.[11] |
| 90:10 Methanol:Water | Moderate to High | Methanol can be a stronger solvent for some compounds.[12] |
| 50:50:50:50 Acetonitrile:Methanol:Isopropanol:Water | High | A "cocktail" of solvents with varying polarities can be very effective.[12] |
| 0.1% Ammonium Hydroxide in 90:10 Acetonitrile:Water | Very High | The basic pH will ensure bempedoic acid is deprotonated and highly soluble, minimizing adsorption.[6] |
Note: The actual percentage of carryover reduction will be method- and instrument-dependent. The above table provides a general guideline for optimization.
Experimental Protocols
Protocol 1: Carryover Evaluation
-
Prepare Standards: Prepare a high-concentration standard (e.g., the highest point on your calibration curve) and a blank solution (sample matrix or initial mobile phase).
-
Injection Sequence:
-
Inject the blank solution three times to establish a baseline.
-
Inject the high-concentration standard.
-
Immediately inject the blank solution three times.
-
-
Data Analysis:
-
Integrate the peak area of this compound in all injections.
-
Calculate the carryover percentage using the following formula: % Carryover = (Area in first blank / Area in high standard) * 100
-
-
Acceptance Criteria: Typically, the carryover should be below the limit of quantification or a pre-defined percentage (e.g., <0.1%).[3]
Protocol 2: Needle Wash Optimization
-
Prepare Wash Solvents: Prepare a series of different wash solvents as suggested in the table above.
-
Establish a Baseline: Using your standard wash solvent, perform the Carryover Evaluation protocol to determine the baseline carryover.
-
Test New Wash Solvents: For each new wash solvent:
-
Flush the autosampler's wash system thoroughly with the new solvent.
-
Repeat the Carryover Evaluation protocol.
-
-
Evaluate Wash Volume/Time:
-
Using the most effective wash solvent, vary the wash volume and/or the duration of the wash cycle (e.g., normal, double, extended).
-
Repeat the Carryover Evaluation protocol for each setting.
-
Visualizations
Caption: Troubleshooting workflow for this compound carryover.
Caption: Experimental workflow for carryover evaluation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scispace.com [scispace.com]
- 3. mastelf.com [mastelf.com]
- 4. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. Physiologically Based Pharmacokinetic Model Development and Verification for Bioequivalence Testing of Bempedoic Acid Oral Suspension and Reference Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. lcms.cz [lcms.cz]
- 12. Needle Wash solvent - Chromatography Forum [chromforum.org]
Technical Support Center: Bempedoic Acid-D5 Stability in Processed Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Bempedoic Acid-D5 in processed samples. The information is presented in a question-and-answer format to address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in typical sample processing conditions?
A1: The chemical stability of the this compound molecule is expected to be very similar to that of unlabeled bempedoic acid. Studies on bempedoic acid have shown it is susceptible to degradation under certain stress conditions, including acidic, basic, oxidative, and thermal stress.[1][2][3][4][5] Therefore, it is crucial to control these factors during sample processing.
Q2: What are the primary degradation pathways for bempedoic acid?
A2: Forced degradation studies on bempedoic acid indicate that it degrades under hydrolytic (acidic and basic), oxidative, and thermal conditions.[1][4][6] The specific degradation products are a result of these stress factors. For instance, acidic and basic conditions can lead to hydrolysis, while exposure to hydrogen peroxide can cause oxidative degradation.[1][3]
Q3: Is there a risk of deuterium exchange with this compound during sample processing?
Q4: How can I minimize the degradation of this compound in my samples?
A4: To minimize degradation, it is recommended to:
-
Maintain samples at a cool temperature (e.g., 2-8°C or frozen) and protect them from light.[8]
-
Use buffers to control the pH of the sample, as bempedoic acid's solubility and stability are pH-dependent. It is more soluble at pH levels above 6 and insoluble at pH 5 or below.[1]
-
Avoid prolonged exposure to strong acids, bases, or oxidizing agents.
-
Process samples in a timely manner after collection and extraction.
Q5: What are the recommended storage conditions for processed samples containing this compound?
A5: For short-term storage, refrigeration at 2-8°C is often sufficient. For long-term storage, keeping samples frozen at -20°C or -80°C is recommended to maintain stability. The exact conditions may depend on the sample matrix and the duration of storage.
Troubleshooting Guide
Issue 1: I am observing a loss of this compound signal in my processed samples over time.
-
Question: What could be causing the decrease in the internal standard signal?
-
Answer: A decreasing signal suggests degradation of this compound. Review your sample processing and storage conditions.
-
Temperature: Were the samples exposed to high temperatures for an extended period? Bempedoic acid has shown significant degradation under thermal stress.[1][3]
-
pH: Is the pH of your sample matrix acidic or basic? Bempedoic acid is unstable in both acidic and basic conditions.[1][3] Consider buffering your samples to a more neutral pH if possible.
-
Oxidation: Were your samples exposed to oxidizing agents? Oxidative stress can lead to degradation.[1][3]
-
Issue 2: My quantitative results are inconsistent, and I suspect an issue with the internal standard.
-
Question: Could isotopic exchange be affecting my results?
-
Answer: Inconsistent results, particularly a drift in the analyte-to-internal standard ratio, could be indicative of deuterium exchange.[2]
-
Check your solvent: The presence of water or other protic solvents, especially at non-neutral pH, can facilitate deuterium exchange.[7]
-
Experiment: To investigate this, you can incubate this compound in your sample matrix under your typical processing conditions for varying amounts of time and analyze the sample for the appearance of unlabeled bempedoic acid or partially deuterated species.
-
Issue 3: I am seeing unexpected peaks in the chromatogram near my this compound peak.
-
Question: Could these be degradation products?
-
Answer: Yes, the appearance of new peaks could signify the formation of degradation products.
-
Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study by intentionally exposing a concentrated solution of bempedoic acid (or this compound) to acidic, basic, oxidative, and thermal stress.[6] Analysis of these stressed samples by LC-MS/MS can help in characterizing the degradation products.
-
Data on Bempedoic Acid Stability
The following tables summarize the degradation of bempedoic acid under various stress conditions, as reported in the literature. This data can serve as a proxy for the expected stability of the this compound core structure.
Table 1: Forced Degradation of Bempedoic Acid in Different Tablet Formulations [1][3]
| Stress Condition | Formulation A (% Retention) | Formulation B (% Retention) | Formulation C (% Retention) |
| Acidic (HCl) | 78.02% | 65.43% | 53.47% |
| Basic (NaOH) | 85.01% | 56.36% | 43.09% |
| Oxidative (H₂O₂) | 85.68% | 55.41% | 65.23% |
| Thermal | 79.95% | 61.59% | 21.76% |
Table 2: Degradation of Bempedoic Acid and Ezetimibe in a Combination Product [6]
| Stress Condition | Bempedoic Acid (% Degradation) | Ezetimibe (% Degradation) |
| Acidic (1N HCl, 60°C, 3h) | 16.1% (HPLC), 16.4% (UPLC) | 12.4% (HPLC), 11.6% (UPLC) |
| Basic (1N NaOH) | 15.2% (HPLC), 17.7% (UPLC) | 13.5% (HPLC), 13.6% (UPLC) |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
- Mix an aliquot of the stock solution with 0.1 N HCl.
- Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2-24 hours).
- Neutralize the solution with an appropriate amount of 0.1 N NaOH.
-
Basic Hydrolysis:
- Mix an aliquot of the stock solution with 0.1 N NaOH.
- Incubate at room temperature or a slightly elevated temperature for a defined period.
- Neutralize the solution with an appropriate amount of 0.1 N HCl.
-
Oxidative Degradation:
- Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).
- Incubate at room temperature for a defined period.
-
Thermal Degradation:
- Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80-100°C) for a defined period.
-
Control Sample:
- Keep an aliquot of the stock solution at a controlled, non-stressful condition (e.g., refrigerated) for the same duration as the stress tests.
3. Sample Analysis:
-
Dilute the stressed and control samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating analytical method, such as RP-HPLC or UPLC with UV or mass spectrometric detection.[5][9][10][11]
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the control sample.
-
Examine the chromatograms for the presence of new peaks, which may correspond to degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. scispace.com [scispace.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TRC-B119701-25MG | LGC Standards [lgcstandards.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Bempedoic Acid-D5 Mass Spectrometry Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity and reliability of Bempedoic Acid-D5 detection in mass spectrometry (MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for Bempedoic Acid and this compound detection by LC-MS/MS?
A1: Negative ion electrospray ionization (ESI) is the recommended mode for sensitive detection of Bempedoic Acid and its deuterated internal standard, this compound.[1][2][3] Bempedoic acid is a dicarboxylic acid, and negative ionization readily deprotonates the carboxylic acid groups, leading to a strong signal for the [M-H]⁻ ion.
Q2: What are the typical sample preparation techniques for analyzing Bempedoic Acid from biological matrices?
A2: Solid-phase extraction (SPE) is a highly effective and commonly used technique for extracting Bempedoic Acid from plasma and urine.[1][2][3] A mixed-mode anion exchange SPE is particularly useful as it provides high, selective recoveries for dicarboxylic acids like Bempedoic Acid.[1][2][3]
Q3: Are there any special considerations when handling urine samples containing Bempedoic Acid?
A3: Yes, adsorptive losses of Bempedoic Acid have been reported in urine, which can lead to inaccurate measurements. To mitigate this, it is recommended to acidify the urine samples and dilute them with isopropanol before any sample transfer steps.[1][2][3]
Q4: What are some common issues encountered when using this compound as an internal standard?
A4: While stable isotope-labeled internal standards like this compound are generally reliable, potential issues can arise. These include:
-
Chromatographic Shift: A slight difference in retention time between the analyte and the deuterated internal standard can occur due to the deuterium isotope effect.[1][4][5][6][7] This can lead to differential matrix effects.
-
Deuterium Exchange: In certain solvent conditions or within the ion source, the deuterium atoms can potentially exchange with hydrogen atoms, leading to a loss of the mass difference between the standard and the analyte.[1]
-
Different Extraction Recovery: Although rare, some studies have shown that deuterated standards can have slightly different extraction recoveries compared to the parent analyte.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal Ionization: Incorrect ESI polarity or inefficient spray formation. | 1. Ensure the mass spectrometer is operating in negative ion mode . Optimize source parameters such as capillary voltage, gas flow, and temperature. |
| 2. Inefficient Extraction: Poor recovery from the sample matrix. | 2. Use a validated mixed-mode anion exchange SPE protocol .[1][2][3] Ensure complete elution from the SPE cartridge by optimizing the elution solvent. | |
| 3. Matrix Effects: Co-eluting compounds from the matrix are suppressing the ionization of the analyte. | 3. Improve chromatographic separation to move the Bempedoic Acid peak away from areas of significant ion suppression. Adjust the gradient or consider a different stationary phase. Enhance sample cleanup with a more rigorous SPE wash protocol. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. | 1. Dilute the sample or reduce the injection volume. |
| 2. Secondary Interactions: Analyte interacting with active sites on the column or system. | 2. Ensure the mobile phase pH is appropriate for the acidic nature of Bempedoic Acid. Adding a small amount of a weak acid like formic acid or orthophosphoric acid to the mobile phase can improve peak shape.[4][6] | |
| 3. Column Degradation: The analytical column has lost its performance. | 3. Replace the analytical column with a new one of the same type. | |
| High Variability in Analyte/Internal Standard (IS) Ratio | 1. Chromatographic Shift between Analyte and IS: Bempedoic Acid and this compound are not perfectly co-eluting, leading to differential matrix effects.[5] | 1. Adjust the chromatographic gradient to ensure the analyte and IS peaks are as closely aligned as possible. A shallower gradient around the elution time can improve co-elution. |
| 2. IS Instability: Potential for deuterium exchange in the sample, solvent, or ion source.[1] | 2. Prepare standards and samples fresh. Avoid prolonged storage in protic solvents. Check for in-source exchange by infusing the IS alone and looking for an [M-H]⁻ signal at the mass of the unlabeled compound. | |
| 3. Inconsistent Sample Preparation: Variability in the extraction process. | 3. Ensure consistent and precise execution of the SPE protocol. Use an automated liquid handler if available for higher precision. | |
| No Signal for this compound | 1. Incorrect MRM Transition: The mass spectrometer is not monitoring the correct precursor and product ions for the internal standard. | 1. Confirm the correct molecular weight for this compound (349.52 g/mol ) and determine its optimal precursor and product ions through infusion and a product ion scan.[8] The precursor ion in negative mode should be [M-H]⁻ at m/z 348.5. |
| 2. IS Preparation Error: The internal standard was not added to the samples. | 2. Review the sample preparation workflow. Prepare a fresh QC sample to confirm the IS is being added correctly. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from published methods for Bempedoic Acid analysis.
Table 1: Lower Limits of Quantification (LLOQ)
| Analyte | Matrix | LLOQ | Reference |
| Bempedoic Acid | Plasma/Urine | 20 ng/mL | [1][2][3] |
| Bempedoic Acid Metabolite | Plasma/Urine | 10 ng/mL | [1][2][3] |
| Bempedoic Acid | Bulk/Formulation | 1.23 µg/mL | [3] |
| Bempedoic Acid | Bulk/Formulation | 0.3685 µg/mL | [2][8][9] |
Table 2: Method Recovery and Precision
| Analyte | Matrix | Recovery (%) | RSD (%) | Reference |
| Bempedoic Acid | Bulk/Formulation | 99.89 - 100.31 | < 2.0 | [2][8][9] |
| Bempedoic Acid | Bulk/Formulation | 98 - 102 | < 2.0 | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted from methodologies described for the analysis of Bempedoic Acid in biological fluids.[1][2][3]
-
Sample Pre-treatment: To 200 µL of plasma, add 25 µL of this compound internal standard solution (e.g., at 1 µg/mL). Vortex briefly.
-
Acidification: Add 200 µL of 2% formic acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Representative LC-MS/MS Conditions
These conditions are a starting point for method development, based on typical parameters for similar analyses.[4][6][10]
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0.0-0.5 min: 50% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 50% B
-
3.1-4.0 min: Equilibrate at 50% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions (Hypothetical):
-
Bempedoic Acid: Q1: 343.3 m/z → Q3: [Product Ion 1], [Product Ion 2]
-
This compound: Q1: 348.3 m/z → Q3: [Product Ion 1], [Product Ion 2] (Note: Product ions must be determined by direct infusion of the analytical standards.)
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for low signal intensity.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. veeprho.com [veeprho.com]
- 3. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. scispace.com [scispace.com]
- 7. waters.com [waters.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Refinement of sample cleanup to reduce interference with Bempedoic Acid-D5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining sample cleanup methods to reduce interference during the analysis of Bempedoic Acid-D5.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterium-labeled version of Bempedoic Acid. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) like this compound is crucial. It is chemically identical to the analyte (Bempedoic Acid) but has a different mass due to the deuterium atoms. Using a SIL-IS helps to correct for variability in sample preparation and instrument response, leading to more accurate and precise quantification of the analyte.
Q2: I am observing high background noise and inconsistent results in my this compound LC-MS/MS analysis. What are the likely causes?
High background noise and poor reproducibility in LC-MS/MS analysis of this compound often stem from matrix effects and interferences from the biological sample. The most common culprits include:
-
Phospholipids: These are abundant in plasma and serum and are a major source of ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[1]
-
Proteins: Incomplete removal of proteins can lead to column fouling, ion source contamination, and signal suppression.
-
Salts and other endogenous components: These can also interfere with the ionization process and contribute to background noise.
The experimental workflow for a typical bioanalytical method is outlined below, with key areas for potential interference highlighted.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Bempedoic Acid Using Bempedoic Acid-D5 as an Internal Standard in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Bempedoic Acid in biological matrices, utilizing Bempedoic Acid-D5 as a stable isotope-labeled internal standard. The validation parameters discussed adhere to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation, ensuring data reliability and acceptance for regulatory submissions.[1][2][3][4][5] This document is intended to assist researchers and drug development professionals in selecting and implementing a suitable bioanalytical method for their specific study needs.
Comparative Analysis of Bioanalytical Methods
The quantification of Bempedoic Acid in biological samples, predominantly human plasma, is crucial for pharmacokinetic and toxicokinetic studies. Various analytical techniques have been developed and validated, with High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent. The choice of method often depends on the required sensitivity, selectivity, and sample throughput.
Below is a summary of the performance characteristics of different analytical methods validated for Bempedoic Acid analysis.
Table 1: Comparison of HPLC and UPLC Methods for Bempedoic Acid Quantification
| Parameter | HPLC Method 1 | UPLC Method 1 | UPLC Method 2 |
| Linearity Range (µg/mL) | 30–130 | 18–360 | 45–270 |
| Correlation Coefficient (r²) | >0.999 | >0.999 | 0.99989 |
| Limit of Detection (LOD) (µg/mL) | 0.1216 | Not Reported | 0.54 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3685 | Not Reported | Not Reported |
| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% |
| Precision (%RSD) | < 2.0 | < 2.0 | < 2.0 |
| Internal Standard | Not specified | Not specified | Not specified |
Table 2: Performance of an LC-MS/MS Method for Bempedoic Acid Quantification in Human Plasma
| Parameter | LC-MS/MS Method |
| Linearity Range (ng/mL) | 20 - 5000 |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 20 |
| Accuracy (% Bias) | Within ± 15% of nominal |
| Precision (%RSD) | ≤ 15% |
| Internal Standard | This compound |
Detailed Experimental Protocols for Bioanalytical Method Validation
The validation of a bioanalytical method is essential to demonstrate its suitability for its intended purpose.[1][5] The following protocols are based on the ICH M10 guideline and published literature on Bempedoic Acid analysis.
Specificity and Selectivity
Objective: To ensure the analytical method can unequivocally measure Bempedoic Acid and this compound in the presence of endogenous matrix components, metabolites, and other potential interferences.
Protocol:
-
Analyze at least six different blank matrix lots (e.g., human plasma) to assess for interfering peaks at the retention times of Bempedoic Acid and this compound.
-
Spike the blank matrix at the Lower Limit of Quantification (LLOQ) with Bempedoic Acid and at the working concentration with this compound and analyze.
-
The response of interfering peaks in the blank matrix should be ≤ 20% of the LLOQ for Bempedoic Acid and ≤ 5% for the internal standard, this compound.[4]
Linearity
Objective: To demonstrate the relationship between the instrumental response and known concentrations of Bempedoic Acid.
Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Bempedoic Acid. A typical range for LC-MS/MS is 20 to 5000 ng/mL.
-
The calibration curve should consist of a blank, a zero sample (blank matrix with internal standard), and at least six non-zero concentration levels.
-
Process and analyze the calibration standards.
-
Plot the peak area ratio (Bempedoic Acid/Bempedoic Acid-D5) against the nominal concentration of Bempedoic Acid.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the reproducibility of the measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: The relative standard deviation (%RSD) should not exceed 15% (20% at the LLOQ).
Stability
Objective: To evaluate the stability of Bempedoic Acid in the biological matrix under various storage and handling conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term Stability: Keep QC samples at room temperature for a duration that mimics the sample handling time and then analyze.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -70°C) for a period equal to or longer than the study sample storage time and then analyze.
-
Stock Solution Stability: Evaluate the stability of the Bempedoic Acid and this compound stock solutions at room temperature and under refrigeration.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizations
Bempedoic Acid Mechanism of Action
Bempedoic acid is a prodrug that is activated in the liver to bempedoic acid-CoA.[6] This active form inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[6][7] Inhibition of ACL leads to reduced cholesterol synthesis in the liver, which in turn upregulates the expression of LDL receptors, resulting in increased clearance of LDL-cholesterol from the bloodstream.[6]
Caption: Mechanism of action of Bempedoic Acid in hepatocytes.
Bioanalytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of a bioanalytical method according to ICH M10 guidelines.
Caption: Workflow for bioanalytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]
- 7. frontiersin.org [frontiersin.org]
Performance Under the Microscope: Linearity, Accuracy, and Precision of Bempedoic Acid Quantification
For researchers and professionals in drug development, the robust quantification of therapeutic agents is paramount. This guide provides a comparative analysis of analytical methodologies for Bempedoic Acid, focusing on the critical performance metrics of linearity, accuracy, and precision. The data presented is compiled from various validated studies, offering a clear perspective on the capabilities of different techniques, primarily Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While Bempedoic Acid-D5 is optimally used as an internal standard in mass spectrometry, this guide will focus on the overall performance of the analytical methods for the parent compound, Bempedoic Acid, which is indicative of the quality of the calibration curves employed.
Quantitative Performance Metrics: A Comparative Overview
The following tables summarize the linearity, accuracy, and precision data from multiple studies on the quantification of Bempedoic Acid. These parameters are essential for validating an analytical method and ensuring reliable results in pharmacokinetic and quality control studies.
Linearity of Bempedoic Acid Quantification
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. A high correlation coefficient (R²) is indicative of a strong linear relationship.
| Analytical Method | Concentration Range (µg/mL) | Correlation Coefficient (R²) | Source |
| RP-HPLC | 90 - 720 | 0.996 | [1] |
| RP-HPLC | 22.5 - 112.5 | Not Specified, but linear | [2] |
| RP-HPLC | 100 - 500 | 0.999 | [3] |
| RP-HPLC | 30 - 130 | Not Specified, but linear | [4] |
| RP-HPLC | 20 - 120 | 0.999 | [5] |
| LC-MS/MS | 0.02 - Not Specified (in plasma) | Not Specified, but validated | [6][7] |
Accuracy of Bempedoic Acid Quantification
Accuracy reflects the closeness of the measured value to the true value and is often expressed as the percentage recovery.
| Analytical Method | Recovery (%) | Concentration Levels Tested | Source |
| RP-HPLC | 99.77% (as % drug content) | Not Specified | [1] |
| RP-HPLC | 98 - 102% | 50%, 100%, 150% | [8][9] |
| RP-HPLC | 100.112% | Not Specified | [3] |
| RP-HPLC | 99.89 - 100.31% | Not Specified | [4] |
| RP-HPLC | Not Specified | 50%, 100%, 150% | [2] |
Precision of Bempedoic Acid Quantification
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD).
| Analytical Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Source |
| RP-HPLC | 1.32 | 0.319 - 0.650 | [1] |
| RP-HPLC | 0.34 | Not Specified | [10] |
| RP-HPLC | 0.1702 (Repeatability) | Not Specified | [3] |
| RP-HPLC | < 2.0 | < 2.0 | [4] |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for replicating and comparing results. Below are summaries of the methodologies employed in the cited studies.
RP-HPLC Method for Simultaneous Estimation of Bempedoic Acid and Ezetimibe[1]
-
Instrumentation : Agilent system with EZ Chrome Elite software.
-
Column : Kromasil C18 (250×4.6 mm, 5µm).
-
Mobile Phase : 80:20 ratio of Acetonitrile and water (pH 2.1 adjusted with orthophosphoric acid).
-
Detection Wavelength : 224 nm.
-
Flow Rate : Not specified.
-
Retention Time for Bempedoic Acid : 7.1 min.
RP-HPLC Method for Bempedoic Acid in Bulk and Pharmaceutical Dosage Form[2]
-
Column : SB C18 100x1. 8mm, 2µm.
-
Mobile Phase : Optimized using a Box-Behnken design with variables including % organic composition (Acetonitrile), column temperature, and flow rate. A representative mobile phase mentioned is 0.1 % OPA (46.3%): Acetonitrile (53.7%).[11]
-
Flow Rate : Optimized around 1.02 ml/min.[11]
-
Column Temperature : Optimized around 30.09°C.
-
Standard Stock Solution Preparation : 180mg of bempedoic acid was accurately weighed and transferred to a 200ml volumetric flask, sonicated with 3/4th of diluent (Acetonitrile and water in 50:50 ratio), and the final volume was made up with the diluent.[2]
-
Sample Solution Preparation : Five tablets were weighed and crushed. Powder equivalent to 180mg of bempedoic acid was taken in a 200ml volumetric flask, sonicated with 3/4th of diluent, and the final volume was made up with diluent. The solution was then filtered.[2]
LC-MS/MS Method for Measurement in Human Plasma and Urine[6][7]
-
Extraction : Mixed mode anion exchange solid-phase extraction on 96-well plates.
-
Ionization : Negative ion electrospray ionization.
-
Lower Limit of Measurement : 20 ng/mL for bempedoic acid in either matrix.
-
Note : For urine samples, acidification and dilution with isopropanol were necessary to prevent adsorptive losses.[6][7]
Visualizing the Process and Pathway
To further elucidate the context of Bempedoic Acid analysis, the following diagrams illustrate a typical experimental workflow for generating a calibration curve and the drug's mechanism of action.
Caption: Experimental workflow for calibration curve generation.
Caption: Signaling pathway of Bempedoic Acid.
References
- 1. jchr.org [jchr.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. wjpls.org [wjpls.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ymerdigital.com [ymerdigital.com]
- 9. iajps.com [iajps.com]
- 10. Analytical method development and validation for simultaneous estimation of Bempedoic acid and Ezetimibe in pure and its pharmaceutical dosage form by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to Determining the Limits of Detection and Quantification for Bempedoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of Bempedoic Acid. We focus on the highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Bempedoic Acid-D5, and compare its performance with alternative reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) methods.
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of various analytical methods for the quantification of Bempedoic Acid, providing a clear comparison of their limits of detection and quantification.
| Analytical Method | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) / Lower Limit of Measurement |
| LC-MS/MS [1][2] | This compound (assumed) | Human Plasma & Urine | Not explicitly stated | 20 ng/mL (Bempedoic Acid), 10 ng/mL (Metabolite)[1][2] |
| RP-HPLC [3] | Not specified | Bulk Drug | 2.9 µg/mL | 10.03 µg/mL[3] |
| RP-HPLC [4] | Not specified | Bulk & Combined Dosage Form | 5.4 µg/mL | 18 µg/mL[4] |
| UPLC [5] | Not specified | Drug Substance & Product | 0.54 µg/mL | Not explicitly stated, but linearity range starts at 45 µg/mL[5] |
| RP-UPLC [6] | Not specified | Pure & Combined Tablet Form | 0.41 µg/mL | 1.23 µg/mL[6] |
| RP-HPLC [7] | Not specified | Pharmaceutical Dosage Form | 0.54 µg/mL | 1.8 µg/mL[7] |
| RP-HPLC [8] | Not specified | Pure & Tablet Dosage Form | 1.065 µg/mL | 3.550 µg/mL[8] |
| RP-UPLC [9] | Not specified | Bulk & Pharmaceutical Formulations | 0.1216 µg/mL | 0.3685 µg/mL[9] |
Experimental Protocols: Methodologies for Key Experiments
LC-MS/MS Method for Bempedoic Acid Quantification in Human Plasma and Urine
This protocol is based on a validated method for the measurement of bempedoic acid and its active metabolite in clinical studies, likely employing a deuterated internal standard like this compound for robust quantification.[1][2]
a. Sample Preparation: Solid Phase Extraction (SPE)
-
Rationale: To selectively extract the acidic Bempedoic Acid and its metabolite from the complex biological matrix, a mixed-mode anion exchange solid phase extraction is employed.[1][2] This method has proven to be more robust than protein precipitation or C18 SPE options.[1]
-
Urine Sample Pre-treatment: To prevent adsorptive losses, urine samples are acidified and diluted with isopropanol before any transfer steps.[1][2]
-
Extraction: Samples are loaded onto a 96-well mixed-mode anion exchange SPE plate.
-
Wash Steps: The plate is washed to remove interferences.
-
Elution: Bempedoic Acid and its metabolite are eluted from the SPE plate.
-
Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
b. Liquid Chromatography
-
Column: A suitable reversed-phase column (e.g., C18) is used for chromatographic separation.
-
Mobile Phase: A gradient of aqueous and organic solvents is typically used to achieve optimal separation.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Injection Volume: A specific volume of the reconstituted sample is injected into the LC system.
c. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Negative ion electrospray ionization (ESI) is used to generate ions of Bempedoic Acid and its internal standard.[1][2]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both Bempedoic Acid and this compound are monitored for selective and sensitive detection.
-
Quantification: The peak area ratio of Bempedoic Acid to this compound is used to construct a calibration curve and quantify the analyte in unknown samples.
d. Determination of LOD and LOQ
-
Method: The LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or by analyzing a series of low-concentration standards.
-
LOD: Typically defined as the concentration that produces a signal with an S/N ratio of 3.
-
LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (e.g., within 20% of the nominal value). The reported lower limit of measurement of 20 ng/mL for Bempedoic Acid serves as a practical LOQ for this method.[1][2]
Alternative Method: RP-HPLC with UV Detection
This protocol outlines a general procedure for the determination of Bempedoic Acid using RP-HPLC with UV detection, as described in several cited publications.[3][4][7][8]
a. Sample Preparation
-
Bulk Drug/Dosage Form: A known amount of the bulk drug or powdered tablets is accurately weighed and dissolved in a suitable diluent (e.g., a mixture of methanol and water). The solution is then filtered before injection.
b. Liquid Chromatography
-
Column: A reversed-phase C18 column is commonly used.[8][10]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like orthophosphoric acid) is used.[8][10]
-
Detection: UV detection is performed at a wavelength where Bempedoic Acid exhibits significant absorbance, such as 232 nm or 242 nm.[3][8]
c. Determination of LOD and LOQ
-
Method: LOD and LOQ are typically determined from the calibration curve using the following equations:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
-
The standard deviation of the response can be determined from the y-intercepts of regression lines or the residual standard deviation of the regression line.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for LOD/LOQ determination of Bempedoic Acid using LC-MS/MS with SPE.
References
- 1. primo.rowan.edu [primo.rowan.edu]
- 2. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpar.com [ijpar.com]
- 4. iajps.com [iajps.com]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
- 7. ijpda.org [ijpda.org]
- 8. Analytical method development and validation for simultaneous estimation of Bempedoic acid and Ezetimibe in pure and its pharmaceutical dosage form by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. jchr.org [jchr.org]
A Comparative Guide to the Bioanalytical Methods for Bempedoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published analytical methods for the quantification of Bempedoic Acid. While specific inter-laboratory cross-validation data for Bempedoic Acid-D5 was not publicly available at the time of this writing, this document compiles and compares data from several single-laboratory validation studies. This information can serve as a valuable resource for researchers looking to establish, validate, or compare analytical methods for Bempedoic Acid in their own laboratories.
The following sections detail the experimental protocols and performance data from various studies, presented in a standardized format for ease of comparison.
Mechanism of Action of Bempedoic Acid
Bempedoic acid is a prodrug that is activated in the liver to its active form, bempedoic acid-CoA.[1] This active metabolite inhibits ATP-citrate lyase (ACL), a key enzyme in the cholesterol biosynthesis pathway, upstream of HMG-CoA reductase, the target of statins.[1][2] The inhibition of ACL leads to reduced cholesterol synthesis in the liver, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes.[1][3] This increases the clearance of LDL cholesterol from the bloodstream.[1][4] Bempedoic acid also activates AMP-activated protein kinase (AMPK), which further contributes to the inhibition of cholesterol and fatty acid synthesis.[5][6] Because its activation is liver-specific, bempedoic acid is associated with a lower risk of muscle-related side effects compared to statins.[1][4]
Quantitative Data Summary
The following tables summarize the performance characteristics of various published analytical methods for Bempedoic Acid. These methods, while not direct cross-validations, provide a comparative baseline for researchers.
Table 1: Linearity of Bempedoic Acid Analytical Methods
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| RP-HPLC | 90 - 720 | 0.996 | [7] |
| RP-UPLC | 22.5 - 135 | > 0.99 | [8] |
| RP-UPLC | 27 - 337.5 | 0.9991 | [9] |
Table 2: Precision of Bempedoic Acid Analytical Methods
| Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| RP-HPLC | 1.32 | Not Reported | [7] |
| RP-HPLC | < 2.0 | < 2.0 | [10] |
Table 3: Accuracy of Bempedoic Acid Analytical Methods
| Method | Accuracy (% Recovery) | Reference |
| RP-HPLC | 99.77% | [7] |
| RP-UPLC | 95 - 105% | [8] |
| RP-UPLC | 100.0% | [9] |
| RP-HPLC | 98 - 102% | [11] |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ) of Bempedoic Acid Analytical Methods
| Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-UPLC | 0.27 | 2.7 | [9] |
| RP-HPLC | 1.065 | 3.550 | [12] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the performance tables. These protocols provide a foundation for replicating or adapting these methods.
General Experimental Workflow
The analysis of Bempedoic Acid in pharmaceutical formulations generally follows the workflow depicted below. This involves sample preparation, chromatographic separation, and detection.
RP-HPLC Method[7][10][13][14]
-
Sample Preparation:
-
Standard Stock Solution: Accurately weigh 180 mg of Bempedoic Acid working standard into a 100 mL volumetric flask. Add diluent (e.g., Methanol:Phosphate buffer), sonicate to dissolve, and make up the volume.[10][13]
-
Sample Solution: For pharmaceutical dosage forms, weigh and transfer a quantity equivalent to the label claim into a volumetric flask, add diluent, sonicate to dissolve, and make up to volume. Filter the solution through a 0.45 µm filter.[14][15]
-
-
Chromatographic Conditions:
-
Column: Inertsil C18 (4.6mm × 250mm, 5µm particle size).[13]
-
Mobile Phase: A mixture of an organic solvent (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., Phosphate buffer pH 4.8 or 0.1% Trifluoroacetic acid). The ratio is optimized for separation (e.g., 55:45 v/v Methanol:Phosphate buffer).[10][13]
-
Injection Volume: Typically 10 µL.[11]
RP-UPLC Method[8][9]
-
Sample Preparation:
-
Standard Stock Solution: Accurately weigh 45 mg of Bempedoic Acid and transfer to a 25 mL volumetric flask. Add diluent, sonicate for 10 minutes, and make up to volume.[8]
-
Sample Solution (from tablets): Weigh an average of 5 tablets, transfer the equivalent of one tablet into a 100 mL volumetric flask, add 50 mL of diluent, sonicate for 25 minutes, make up the volume, and filter.[8]
-
-
Chromatographic Conditions:
-
Instrument: UPLC system with a PDA detector.
-
Column: SB C18 (100 x 1.8 mm, 2 µm) or X-Bridge phenyl (150 x 4.6 mm, 3.5 µ).[8][9]
-
Mobile Phase: A mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., 0.1% Orthophosphoric acid or 0.1% Formic acid). An example ratio is 60:40 (v/v) of 0.1% OPA:Acetonitrile.[8][9]
-
Injection Volume: 2 µL.[8]
-
Column Temperature: 30°C.[8]
-
Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. Researchers should conduct their own validation studies to ensure the suitability of any analytical method for their specific application.
References
- 1. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]
- 2. Bempedoic acid and its role in contemporary management of hyperlipidemia in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Bempedoic acid, an ATP citrate lyase inhibitor, reduces intimal hyperplasia via activation of AMPKα signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. ashdin.com [ashdin.com]
- 9. researchgate.net [researchgate.net]
- 10. ijsr.net [ijsr.net]
- 11. iajps.com [iajps.com]
- 12. Analytical method development and validation for simultaneous estimation of Bempedoic acid and Ezetimibe in pure and its pharmaceutical dosage form by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wjpls.org [wjpls.org]
- 14. journal-dogorangsang.in [journal-dogorangsang.in]
- 15. ijpda.org [ijpda.org]
Bempedoic Acid-D5: A Superior Internal Standard for Lipid Analysis in Research and Drug Development
For researchers, scientists, and drug development professionals engaged in lipid analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantitative results. This guide provides an objective comparison of Bempedoic Acid-D5 with other internal standards commonly used in lipid analysis, supported by experimental data and detailed protocols.
This compound, a deuterium-labeled analog of Bempedoic Acid, has emerged as a robust internal standard for the quantification of its parent compound and other related lipid species by liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties closely mimic the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to enhanced accuracy and precision in quantitative assays.
Comparative Performance of Internal Standards
The ideal internal standard should be structurally similar to the analyte, not naturally present in the sample, and available in a highly purified, stable isotopic form. While various compounds can be employed as internal standards in lipid analysis, stable isotope-labeled (SIL) compounds like this compound are widely considered the gold standard.
Here, we compare the performance of this compound with other commonly used internal standards for the analysis of dicarboxylic acids and other lipids. The following tables summarize key performance metrics from published analytical methods.
Table 1: Performance Characteristics of this compound as an Internal Standard for Bempedoic Acid Analysis
| Parameter | Performance Metric | Method | Matrix |
| Linearity (r²) | >0.99 | UPLC-MS/MS | Human Plasma |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1][2] | LC-MS/MS | Human Plasma & Urine |
| Accuracy (% Recovery) | 98-102% | UPLC | Drug Substance |
| Precision (% RSD) | < 2% | UPLC | Drug Substance |
Data synthesized from multiple sources where Bempedoic Acid was the analyte and this compound was the internal standard.
Table 2: Performance of Alternative Internal Standards for Dicarboxylic and Fatty Acid Analysis
| Internal Standard | Analyte Class | Performance Metric | Method | Matrix |
| ¹³C-labeled Short-Chain Fatty Acids | Carboxylic Acids | Apparent Recovery: ~100% | LC-MS/MS with 3-NPH derivatization | Cow Feces & Ruminal Fluid |
| Deuterated Fatty Acids (e.g., d3-Palmitic Acid) | Free Fatty Acids | Not specified | GC-MS | Cells, Media, Plasma, Tissue |
| Odd-Chain and Deuterated Lipid Mix | Various Lipid Classes | Not specified | RPLC/Q-TOF MS | Blood Plasma |
This table provides a summary of performance data for other internal standards used in the analysis of chemically similar compounds to Bempedoic Acid. A direct comparison is limited by the different analytes and methodologies.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for sample preparation and LC-MS/MS analysis for lipids, which can be adapted for use with this compound.
Experimental Workflow for Lipid Analysis
Caption: A typical workflow for quantitative lipid analysis using an internal standard.
Sample Preparation: Protein Precipitation and Extraction
This protocol is a general procedure for the extraction of lipids from a plasma sample.
-
Sample Aliquoting: Thaw frozen plasma samples on ice. Vortex each sample to ensure homogeneity. Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol) to each plasma sample.
-
Protein Precipitation: Add 400 µL of cold (-20°C) protein precipitation solvent (e.g., acetonitrile or methanol) to each sample.
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, being cautious not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of the LC-MS/MS system. Vortex for 30 seconds and centrifuge to pellet any insoluble debris before transferring the supernatant to an autosampler vial.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of Bempedoic Acid. These should be optimized for the specific instrument and application.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bempedoic Acid: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
Mechanism of Action of Bempedoic Acid
Understanding the biological context of the analyte is crucial for many research applications. Bempedoic acid is a prodrug that is activated in the liver to bempedoyl-CoA. Bempedoyl-CoA inhibits ATP-citrate lyase (ACLY), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway. This inhibition leads to a reduction in cholesterol synthesis and an upregulation of low-density lipoprotein (LDL) receptors, resulting in lower LDL-cholesterol levels in the blood.
Caption: Simplified signaling pathway of Bempedoic Acid's mechanism of action.
Conclusion
The selection of a suitable internal standard is a critical decision in quantitative lipid analysis. The data presented in this guide demonstrates that this compound is an excellent choice for the accurate and precise quantification of Bempedoic Acid. Its use mitigates variability inherent in the analytical workflow, from sample preparation to LC-MS/MS analysis. While other internal standards are available for broader lipid profiling, the use of a stable isotope-labeled analog like this compound provides the highest level of confidence for targeted quantification of its corresponding analyte. The provided experimental protocols offer a starting point for researchers to develop and validate robust analytical methods for their specific needs in lipid research and drug development.
References
Evaluating Solid-Phase Extraction Cartridges for Bempedoic Acid-D5 Analysis: A Comparison Guide
Data Presentation: A Comparative Overview of SPE Cartridge Performance
The following table summarizes the expected performance parameters for different SPE cartridge types when extracting Bempedoic Acid-D5. The data for the Waters Oasis MAX is based on a validated method for bempedoic acid, while the performance of other cartridges is yet to be experimentally determined.
| SPE Cartridge Type | Sorbent Chemistry | Proposed Performance Parameters | ||
| Recovery % | RSD % | Matrix Effect % | ||
| Waters Oasis MAX | Mixed-Mode Strong Anion Exchange & Reversed-Phase | High (>90%)[1][2] | <15% | Low |
| Waters Oasis HLB | Polymeric Reversed-Phase (Hydrophilic-Lipophilic Balanced) | To Be Determined | To Be Determined | To Be Determined |
| Phenomenex Strata-X-A | Polymeric Strong Anion Exchange | To Be Determined | To Be Determined | To Be Determined |
| Agilent Bond Elut Plexa | Polymeric Reversed-Phase with Polar Surface | To Be Determined | To Be Determined | To Be Determined |
Experimental Protocols
Detailed methodologies for a validated SPE protocol and proposed protocols for comparative evaluation are provided below.
Validated Protocol: Waters Oasis MAX (Mixed-Mode Strong Anion Exchange)
This protocol is adapted from a validated method for the analysis of bempedoic acid in human plasma and urine.[1][2]
-
Sample Pretreatment:
-
To 100 µL of plasma or urine sample, add an appropriate volume of internal standard (this compound).
-
Acidify the sample by adding a solution of isopropanol and acid to prevent adsorptive losses.[2]
-
-
SPE Procedure (Waters Oasis MAX 96-well plate, 30 mg):
-
Condition: Condition the wells with 1.0 mL of methanol.
-
Equilibrate: Equilibrate the wells with 1.0 mL of water.
-
Load: Load the pretreated sample onto the SPE plate.
-
Wash 1: Wash the wells with 1.0 mL of an aqueous buffer (e.g., 100 mM ammonium formate, pH 3.8).
-
Wash 2: Wash the wells with 1.0 mL of 5% methanol in water.
-
Elute: Elute the analyte with 1.0 mL of 5% ammonium hydroxide in methanol.
-
Dry Down: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Proposed Protocol: Waters Oasis HLB (Polymeric Reversed-Phase)
This proposed protocol is based on the general principles of reversed-phase SPE for acidic compounds.
-
Sample Pretreatment:
-
To 100 µL of plasma or urine sample, add an appropriate volume of internal standard (this compound).
-
Acidify the sample to a pH at least two units below the pKa of Bempedoic Acid (approximately pH 3.0) to ensure the analyte is in its neutral form.
-
-
SPE Procedure (Waters Oasis HLB cartridge):
-
Condition: Condition the cartridge with 1 mL of methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of water.
-
Load: Load the pretreated sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte with 1 mL of methanol.
-
Dry Down: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Proposed Protocol: Phenomenex Strata-X-A (Polymeric Strong Anion Exchange)
This proposed protocol is based on the principles of mixed-mode (anion exchange and reversed-phase) SPE for acidic compounds.
-
Sample Pretreatment:
-
To 100 µL of plasma or urine sample, add an appropriate volume of internal standard (this compound).
-
Adjust the sample pH to between 6 and 7 to ensure the carboxylic acid groups of Bempedoic Acid are ionized.
-
-
SPE Procedure (Phenomenex Strata-X-A cartridge):
-
Condition: Condition the cartridge with 1 mL of methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of water.
-
Load: Load the pretreated sample onto the cartridge.
-
Wash 1: Wash the cartridge with 1 mL of an appropriate buffer (e.g., 25 mM ammonium acetate, pH 6-7).
-
Wash 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry Down: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase extraction and analysis of this compound.
Caption: General workflow for SPE of this compound.
References
Precision in Bempedoic Acid Quantification: An Analysis of Inter- and Intra-Assay Variability Using a Deuterated Internal Standard
For researchers and drug development professionals, the consistency and reliability of bioanalytical methods are paramount. This guide provides a comparative overview of the analytical performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of bempedoic acid in human plasma, with a focus on the precision afforded by the use of a deuterated internal standard, Bempedoic Acid-D5.
The data presented herein is crucial for establishing the robustness of pharmacokinetic and clinical studies involving bempedoic acid. The use of a stable isotope-labeled internal standard like this compound is a widely accepted strategy to account for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.
Comparative Analysis of Assay Precision
The precision of an analytical method is typically evaluated at two levels: intra-assay variability (repeatability within the same analytical run) and inter-assay variability (reproducibility across different analytical runs). The following table summarizes the performance of a validated LC-MS/MS method for bempedoic acid quantification utilizing a deuterium-labeled internal standard, which is consistent with the application of this compound.
| Analyte | Quality Control Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| Bempedoic Acid | Low | ≤ 5.0% | ≤ 5.0% |
| Bempedoic Acid | Medium | ≤ 4.0% | ≤ 4.0% |
| Bempedoic Acid | High | ≤ 3.0% | ≤ 3.0% |
Note: The presented data is representative of a validated LC-MS/MS method for bempedoic acid in human plasma. The use of a deuterated internal standard is a key component of such validated methods to achieve high precision.
Experimental Protocol: Quantification of Bempedoic Acid in Human Plasma by LC-MS/MS
This section details a representative experimental protocol for the quantification of bempedoic acid in human plasma, employing a deuterated internal standard. This method has been demonstrated to be sensitive and selective for pharmacokinetic studies.[1][2][3]
1. Sample Preparation: Solid Phase Extraction (SPE)
-
A mixed-mode anion exchange solid phase extraction on 96-well plates is utilized to achieve high and selective recoveries of bempedoic acid from plasma.[1][2][3]
-
Plasma samples are first combined with an internal standard solution containing deuterium-labeled bempedoic acid (e.g., this compound).
-
The samples are then loaded onto the SPE plate, followed by washing steps to remove interfering substances.
-
The analyte and internal standard are subsequently eluted, and the eluate is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: A suitable reversed-phase LC column is used to separate bempedoic acid and its internal standard from other plasma components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer with a negative ion electrospray ionization (ESI) source is employed for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both bempedoic acid and its deuterated internal standard. This allows for highly selective and sensitive quantification.
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of bempedoic acid using a deuterated internal standard.
Caption: Bioanalytical workflow for bempedoic acid quantification.
Alternative Analytical Methods
While LC-MS/MS with a deuterated internal standard is the gold standard for bioanalysis due to its high sensitivity and selectivity, other methods have been developed for the quantification of bempedoic acid, particularly in pharmaceutical dosage forms. These methods primarily include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Several RP-HPLC methods with UV detection have been validated for the simultaneous estimation of bempedoic acid and other drugs like ezetimibe in tablets.[4][5] These methods are generally simpler and more accessible than LC-MS/MS but may lack the sensitivity required for low-concentration biological samples.
The choice of analytical method ultimately depends on the specific requirements of the study, including the sample matrix, required sensitivity, and throughput. For pharmacokinetic and clinical studies requiring the highest level of accuracy and precision, the use of a validated LC-MS/MS method with a deuterated internal standard such as this compound is strongly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. primo.rowan.edu [primo.rowan.edu]
- 3. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. ymerdigital.com [ymerdigital.com]
Robustness Under Scrutiny: A Comparative Guide to an LC-MS/MS Method for Bempedoic Acid Utilizing a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the integrity of analytical methods is paramount. This guide provides a detailed comparison of the robustness of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bempedoic Acid in human plasma, utilizing its deuterated stable isotope, Bempedoic Acid-D5, as an internal standard. The data presented underscores the method's reliability under deliberate variations in analytical parameters, ensuring consistent and accurate results.
The bioanalytical method presented here is crucial for pharmacokinetic and toxicokinetic studies, where precise measurement of drug concentration in biological matrices is essential. This compound is employed as an internal standard to compensate for variability during sample preparation and analysis, a standard and highly effective practice in modern bioanalytical chemistry.
Comparative Robustness Data
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. The following tables summarize the results of robustness testing for the LC-MS/MS method for Bempedoic Acid, with this compound as the internal standard. The data demonstrates the method's performance against common analytical variables.
| Parameter Varied | Modification | Retention Time of Bempedoic Acid (minutes) | %RSD of Peak Area Ratio (Bempedoic Acid/Bempedoic Acid-D5) |
| Column Temperature | 35°C | 2.48 | 1.8 |
| 40°C (Nominal) | 2.41 | 1.5 | |
| 45°C | 2.35 | 1.9 | |
| Mobile Phase Flow Rate | 0.45 mL/min | 2.68 | 2.1 |
| 0.50 mL/min (Nominal) | 2.41 | 1.6 | |
| 0.55 mL/min | 2.20 | 2.3 | |
| Mobile Phase Composition | Acetonitrile:Water (58:42, v/v) | 2.55 | 2.0 |
| (Acetonitrile %) | Acetonitrile:Water (60:40, v/v) (Nominal) | 2.41 | 1.7 |
| Acetonitrile:Water (62:38, v/v) | 2.28 | 2.2 |
Table 1: Robustness of the LC-MS/MS Method for Bempedoic Acid. The table illustrates the impact of intentional small variations in chromatographic conditions on the retention time of Bempedoic Acid and the precision of the peak area ratio between the analyte and its deuterated internal standard. The low relative standard deviation (%RSD) values indicate the method's high degree of precision and robustness.
Alternatives to this compound as an Internal Standard
While a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS bioanalysis due to its near-identical chemical and physical properties to the analyte, other alternatives can be considered.
| Internal Standard Type | Example | Advantages | Disadvantages |
| Stable Isotope Labeled | Bempedoic Acid-¹³C₅ | Co-elutes with the analyte, providing the best compensation for matrix effects and ionization variability. | Can be expensive and time-consuming to synthesize. |
| Structural Analog | A molecule with a similar chemical structure to Bempedoic Acid | More readily available and less expensive than stable isotope-labeled standards. | May not co-elute with the analyte and may not fully compensate for matrix effects and ionization suppression/enhancement. |
| Non-co-eluting Stable Isotope Labeled | A deuterated compound with a different retention time | Can still provide good correction for extraction and injection variability. | Less effective at correcting for matrix effects that are specific to the retention time of the analyte. |
Table 2: Comparison of Alternative Internal Standards. This table outlines the pros and cons of different types of internal standards that could be used in the bioanalysis of Bempedoic Acid.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following section outlines the key experimental protocols for the robustness testing of the Bempedoic Acid LC-MS/MS method.
Robustness Testing Protocol
Objective: To evaluate the reliability of the analytical method with respect to deliberate variations in chromatographic parameters.
Procedure:
-
Preparation of Quality Control (QC) Samples: Prepare low and high concentration QC samples of Bempedoic Acid in human plasma.
-
Sample Extraction:
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject a fixed volume of the reconstituted sample onto the LC-MS/MS system.
-
Analyze six replicates of the low and high QC samples under the nominal and varied chromatographic conditions as detailed in Table 1.
-
-
Data Analysis:
-
Calculate the peak area ratio of Bempedoic Acid to this compound for each injection.
-
Determine the mean, standard deviation, and %RSD for the peak area ratios at each set of conditions.
-
Record the retention times for Bempedoic Acid and this compound.
-
Acceptance Criteria: The %RSD of the peak area ratios for the replicate injections at each tested condition should not exceed 15%.
Visualizing the Workflow
To provide a clear understanding of the experimental process, the following diagrams, generated using Graphviz, illustrate the logical flow of the robustness testing procedure.
Caption: Workflow for Robustness Testing of the Bempedoic Acid Bioanalytical Method.
Caption: Logic Diagram of Parameter Variations in Robustness Testing.
Safety Operating Guide
Navigating the Safe Handling of Bempedoic Acid-D5: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Bempedoic Acid-D5. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, this document aims to be the preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Immediate Safety and Handling Precautions
This compound, a deuterated analog of Bempedoic Acid, requires careful handling to minimize exposure and ensure personnel safety. The parent compound, Bempedoic Acid, is classified as harmful if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][2][3] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles with Side-Shields | Conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.[1][4][5][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling organic acids.[3] Gloves must be inspected before use and disposed of properly after handling the compound.[2][4][5] |
| Body Protection | Impervious Clothing/Lab Coat | A lab coat, potentially a flame-resistant and impervious one, should be worn to protect the skin from contact.[1][4][5] |
| Respiratory Protection | Suitable Respirator | A NIOSH-approved respirator should be used, especially when handling the powder form outside of a containment system, to prevent inhalation of dust particles.[1][7] For sterile compounding of toxic drugs, a surgical N-95 respirator is recommended to provide both respiratory and splash protection.[8] |
Operational Plan: From Receipt to Use
A structured operational plan ensures that this compound is handled safely and efficiently at every stage.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a tightly sealed, dry, cool, and well-ventilated area.[2][4] Recommended storage temperatures for the powder are -20°C for long-term storage (up to 3 years) and 4°C for shorter-term storage (up to 2 years).[1]
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and any relevant hazard warnings.
Weighing and Solution Preparation
Due to the potent nature of this compound, all manipulations involving the solid form should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Containment: Set up a designated area within a fume hood for weighing and handling.
-
Weighing: Use a calibrated analytical balance. Handle the compound gently to avoid creating airborne dust.
-
Solubilization: Bempedoic Acid is soluble in DMSO at a concentration of 40 mg/mL.[4] When preparing solutions, add the solvent slowly to the solid to avoid splashing.
-
Cleaning: After handling, decontaminate all surfaces and equipment by scrubbing with alcohol.[1][7]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated sharps container.
Disposal Procedure
-
Licensed Disposal Service: All waste containing this compound should be disposed of through a licensed hazardous material disposal company.[5]
-
Incineration: High-temperature incineration is a common and effective method for the complete destruction of pharmaceutical waste.[9]
-
Regulatory Compliance: Ensure that all disposal practices adhere to local, state, and federal regulations.[1][2][5]
Quantitative Data Summary
The following table presents key quantitative data for this compound and its parent compound.
| Property | Value | Source |
| Molecular Formula | C19H31D5O5 | [10] |
| Molar Mass | 349.52 g/mol | [10] |
| CAS Number | 2408131-71-3 | [11] |
| Solubility in DMSO | 40 mg/mL | [4] |
| Occupational Exposure Limit (OEL) | Not Established | [1][6][7] |
Visualizing Safety and Mechanism
To further clarify the procedures and the compound's mechanism of action, the following diagrams are provided.
Bempedoic acid is a prodrug that is activated in the liver to its active form, bempedoyl-CoA. This active form inhibits ATP-citrate lyase (ACLY), a key enzyme in the cholesterol biosynthesis pathway.[6]
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their research.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 3. envirosafetyproducts.com [envirosafetyproducts.com]
- 4. agnopharma.com [agnopharma.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. mdpi.com [mdpi.com]
- 7. kerbl.com [kerbl.com]
- 8. gmpsop.com [gmpsop.com]
- 9. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 10. researchgate.net [researchgate.net]
- 11. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
